molecular formula C18H11NS B11746716 7H-benzo[4,5]thieno[2,3-b]carbazole

7H-benzo[4,5]thieno[2,3-b]carbazole

Cat. No.: B11746716
M. Wt: 273.4 g/mol
InChI Key: XJRAPWXGPMNGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Carbazole (B46965) and Thienocarbazole Scaffolds in Functional Materials

Carbazole and its derivatives have long been recognized as crucial building blocks in the design of functional organic materials. magtech.com.cn Their inherent electron-donating nature makes them excellent hole-transporting units, a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). magtech.com.cn The carbazole scaffold offers several positions for chemical modification, allowing for the fine-tuning of its electronic and physical properties. magtech.com.cnchim.it

Significance of Fused Heteroacenes in Organic Electronics and Photonics

Fused heteroacenes are polycyclic aromatic compounds that incorporate one or more heteroatoms, such as nitrogen, sulfur, or oxygen, into their fused ring system. These materials are of significant interest in the fields of organic electronics and photonics due to their tunable electronic properties, high charge carrier mobilities, and strong light absorption and emission characteristics. acs.orgyoutube.com The introduction of heteroatoms into the acene backbone can significantly alter the frontier molecular orbital energy levels, leading to enhanced electron or hole injection and transport. uni-heidelberg.de

The extended π-conjugation in fused heteroacenes facilitates efficient charge delocalization, which is essential for high-performance organic field-effect transistors (OFETs). uoregon.edu Furthermore, by carefully designing the molecular structure, the emission color of OLEDs can be precisely controlled. The ability to create materials with specific electronic and optical properties through molecular engineering makes fused heteroacenes a versatile platform for the development of next-generation organic electronic devices. acs.orgyoutube.com

Historical Development and Evolution of Related Architectures

The development of functional organic materials has been a progressive journey, with early work focusing on simple aromatic hydrocarbons. The limitations of these initial materials spurred research into more complex structures, leading to the exploration of heterocyclic chemistry. The synthesis of carbazole derivatives for various applications has a long history, with classical methods such as the Bucherer synthesis and Graebe-Ullmann reaction paving the way. chim.it

More recently, modern synthetic techniques like transition metal-catalyzed C-H activation have enabled more efficient and selective functionalization of the carbazole skeleton. chim.it The evolution towards thienocarbazole and other fused heteroacene architectures has been driven by the need for materials with improved performance and stability. Synthetic strategies to create these fused systems often involve multi-step sequences, including reactions like the Gewald reaction and intramolecular cyclizations. nih.govsemanticscholar.org The continuous development of new synthetic methodologies is crucial for accessing novel and complex fused heteroacene structures with tailored properties. semanticscholar.org

Research Scope and Objectives for 7H-benzouoregon.edumagtech.com.cnthieno[2,3-b]carbazole

Research into 7H-benzo uoregon.edumagtech.com.cnthieno[2,3-b]carbazole is aimed at understanding the fundamental structure-property relationships of this unique fused heteroacene. The primary objectives include:

Synthesis and Characterization: Developing efficient synthetic routes to access the 7H-benzo uoregon.edumagtech.com.cnthieno[2,3-b]carbazole core and its derivatives. This involves detailed characterization of their chemical structure and purity using techniques such as NMR, mass spectrometry, and elemental analysis. bldpharm.com

Photophysical and Electrochemical Properties: Investigating the absorption, emission, and electrochemical behavior of the compound to determine its potential for use in optoelectronic devices. This includes measuring its photoluminescence quantum yield, and determining its HOMO and LUMO energy levels.

Material and Device Performance: Evaluating the performance of 7H-benzo uoregon.edumagtech.com.cnthieno[2,3-b]carbazole as an active material in organic electronic devices such as OLEDs and OFETs. This involves fabricating and characterizing devices to measure key performance metrics.

Overview of Current Research Landscape and Key Challenges

The current research landscape for fused heteroacenes, including those related to 7H-benzo uoregon.edumagtech.com.cnthieno[2,3-b]carbazole, is highly active and competitive. A major focus is on the design and synthesis of new materials with enhanced performance and stability. acs.orgyoutube.com Key challenges in this area include:

Solubility and Processability: Many planar fused aromatic systems suffer from poor solubility, which can hinder their processing and incorporation into devices.

Device Stability: The long-term operational stability of organic electronic devices remains a significant hurdle for commercialization.

Despite these challenges, the field continues to advance, driven by the potential for these materials to enable low-cost, flexible, and high-performance electronic and photonic technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11NS

Molecular Weight

273.4 g/mol

IUPAC Name

7H-[1]benzothiolo[2,3-b]carbazole

InChI

InChI=1S/C18H11NS/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-17(12)20-18(14)10-16(13)19-15/h1-10,19H

InChI Key

XJRAPWXGPMNGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)SC5=CC=CC=C54

Origin of Product

United States

Synthetic Strategies for 7h Benzo 4,5 Thieno 2,3 B Carbazole and Its Derivatives

Retrosynthetic Analysis of the 7H-benzoresearchgate.netclockss.orgthieno[2,3-b]carbazole Core Structure

A logical retrosynthetic analysis of the 7H-benzo researchgate.netclockss.orgthieno[2,3-b]carbazole scaffold suggests several key disconnections. The final bond formation to create the pentacyclic system would likely be the closure of the thiophene (B33073) ring. This can be envisioned via an intramolecular electrophilic substitution or a transition metal-catalyzed C-H activation/arylation reaction. This disconnection leads to a thienyl-substituted carbazole (B46965) precursor.

Further deconstruction of the carbazole moiety itself can proceed in two main ways. The first involves severing the pyrrole (B145914) ring's C-N bond, a strategy common in methods like the Cadogan or Graebe-Ullmann syntheses. This points to a substituted 2-aminobiphenyl (B1664054) derivative as a key intermediate. Alternatively, the bond between the two benzene (B151609) rings of the carbazole can be disconnected. This suggests a cross-coupling approach, such as a Suzuki or Buchwald-Hartwig reaction, to join two appropriately functionalized aromatic rings, one being an aniline (B41778) derivative and the other a substituted benzene. These fundamental disconnections form the basis for the synthetic strategies discussed below.

Methodologies for Construction of the Carbazole Moiety

The formation of the carbazole skeleton is a critical step. Numerous methods have been developed, broadly categorized into cyclization reactions to form the central pyrrole ring and cross-coupling reactions to assemble the biphenyl (B1667301) core.

Cyclization Reactions for Pyrrole Ring Formation

These methods typically start from a pre-formed biphenyl derivative and close the five-membered nitrogen-containing ring.

One of the most classic and effective methods is the Cadogan reductive cyclization . This reaction involves the deoxygenation of a 2-nitrobiphenyl (B167123) derivative using a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine, to yield the corresponding carbazole. nih.govacs.org The reaction is believed to proceed through a nitrene intermediate which then undergoes intramolecular cyclization. This method tolerates a wide range of functional groups and benefits from the accessibility of 2-nitrobiphenyl precursors, often prepared via Suzuki-Miyaura cross-coupling. derpharmachemica.comderpharmachemica.com The choice of solvent and temperature can be crucial, with higher-boiling solvents often providing better yields. nih.govacs.org

Another powerful strategy is palladium-catalyzed intramolecular C-N bond formation . This approach typically involves the cyclization of N-substituted-2-haloanilines or related diarylamine derivatives. For instance, a method involving the palladium-catalyzed tandem C-H functionalization and C-N bond formation can assemble unsymmetrical carbazoles from biaryl amide substrates. nih.gov This strategy offers control over the substitution pattern and is compatible with various functional groups. nih.gov More recent developments have focused on Pd(II)-catalyzed intramolecular oxidative C-H amination, which can construct the carbazole framework under mild conditions, sometimes using unique oxidants like strained cyclic diacyl peroxides. rsc.org

Other notable cyclization methods include:

Fischer-Borsche synthesis , a classical method involving the reaction of arylhydrazones with cyclohexanones followed by cyclization and aromatization. derpharmachemica.com

Graebe-Ullmann synthesis , which involves the reaction of N-phenyl-1,2-diaminobenzene with nitrous acid, followed by reduction and cyclization. derpharmachemica.com

Azide-based methods , where an azidobiphenyl, formed via Suzuki coupling, releases nitrogen gas upon heating to cyclize into a carbazole. nih.gov

Table 1: Comparison of Selected Cyclization Reactions for Carbazole Synthesis

Method Typical Substrate Key Reagents/Catalyst Key Features
Cadogan Cyclization 2-Nitrobiphenyl Triphenylphosphine or Triethyl phosphite Tolerates many functional groups; regiocontrol determined by biphenyl precursor. acs.orgderpharmachemica.com
Pd-catalyzed C-H Amination 2-Acetaminobiphenyl Pd(OAc)₂, Cu(OAc)₂ (oxidant), O₂ Forms C-N bond via C-H activation; suitable for unsymmetrical carbazoles. nih.gov
Azide Cyclization 2-Azidobiphenyl Heat Involves thermal decomposition and nitrogen extrusion. nih.gov

Cross-Coupling Approaches to Biphenyl Derivatives

This strategy focuses on forming the central C-C bond of the carbazole precursor or the carbazole ring itself through transition metal-catalyzed reactions.

The Suzuki-Miyaura coupling is a cornerstone of this approach, widely used to synthesize the 2-nitrobiphenyl or 2-aminobiphenyl intermediates required for subsequent cyclization. derpharmachemica.comderpharmachemica.comnih.gov This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid, offering mild reaction conditions and high functional group tolerance. mdpi.com This method is particularly valuable for creating highly substituted or complex biphenyl backbones before the final ring closure. derpharmachemica.commdpi.com

Alternatively, carbazoles can be synthesized directly in a one-pot fashion. An efficient method involves the copper-catalyzed double N-arylation of primary amines with 2,2'-dihalobiphenyls. organic-chemistry.orgepa.gov This approach forges both C-N bonds in a single transformation, providing a direct entry to the carbazole core. The use of inexpensive copper catalysts and ligands like L-proline makes this an attractive and practical option. organic-chemistry.org

Palladium catalysis also enables direct carbazole synthesis. One such method involves a tandem Pd-catalyzed C-H activation and dual C-N bond formation sequence starting from 2-iodobiphenyls and diaziridinone.

Table 2: Overview of Cross-Coupling Strategies for Carbazole Synthesis

Method Coupling Partners Catalyst System Product
Suzuki-Miyaura Coupling Aryl halide + Arylboronic acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) Substituted biphenyl (cyclization precursor). derpharmachemica.comderpharmachemica.com
Copper-Catalyzed Double N-Arylation 2,2'-Dibromobiphenyl + Primary amine CuCl, L-proline, Base (e.g., KOH) Substituted carbazole. organic-chemistry.org
Palladium-Catalyzed C-H Activation/Amination 2-Iodobiphenyl + Diaziridinone Pd(OAc)₂, Base (e.g., Cs₂CO₃) Substituted carbazole.

Approaches for Introducing the Thiophene Ring Fusion

Once the carbazole core is established, the final key transformation is the annulation of the benzothiophene (B83047) ring system. This is typically achieved through intramolecular cyclization of a carbazole bearing a suitable thiophene-based side chain.

Intramolecular Cyclization Protocols

The fusion of the thiophene ring onto the carbazole backbone is a critical C-C bond-forming step. Palladium-catalyzed intramolecular C-H arylation is a modern and powerful tool for this purpose. clockss.org This reaction would involve a carbazole derivative functionalized with a 2-halothiophene (or a thienyl group functionalized with a halide). In the presence of a palladium catalyst, an intramolecular coupling between the carbazole C-H bond and the thiophene C-X bond occurs, directly forming the fused ring system. clockss.org

Another effective method is FeCl₃-mediated oxidative cyclization . This approach is used to construct polycyclic aromatic hydrocarbons by forming C-C bonds between aryl or heteroaryl units. researchgate.net For the synthesis of 7H-benzo researchgate.netclockss.orgthieno[2,3-b]carbazole, a precursor like 2-(thien-2-yl)carbazole could undergo intramolecular cyclodehydrogenation promoted by an oxidant like iron(III) chloride to yield the desired fused product.

Classical Friedel-Crafts type cyclizations also represent a viable pathway. A carbazole substituted with a thiopheneacetyl chloride or a similar electrophilic side chain could undergo intramolecular acylation onto the carbazole ring in the presence of a Lewis acid, followed by reduction to achieve the final aromatic system.

Cross-Coupling Reactions for Thiophene Ring Annulation

While intramolecular cyclization is the final ring-closing step, cross-coupling reactions are essential for preparing the necessary precursors. The Suzuki-Miyaura coupling is again a highly versatile tool for this purpose. mdpi.com To prepare a precursor for thiophene annulation, a halogenated carbazole (e.g., 2-bromocarbazole) could be coupled with a thienylboronic acid derivative. This would install the thiophene moiety onto the carbazole core, setting the stage for the final intramolecular cyclization step. The synthesis of various carbazole-thiophene dimers has been accomplished using Suzuki-Miyaura and Ullmann coupling reactions.

Similarly, the Stille coupling reaction , which pairs an organotin compound with an organic halide in the presence of a palladium catalyst, can be employed to link the carbazole and thiophene fragments.

The strategic choice between these well-established synthetic methodologies provides a flexible and powerful toolkit for the rational design and synthesis of the novel 7H-benzo researchgate.netclockss.orgthieno[2,3-b]carbazole ring system and its derivatives.

Formation of the Benzene Annulation

The crucial step in the synthesis of 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole is the annulation of the benzo ring. This can be achieved through various synthetic strategies, primarily involving electrophilic aromatic substitution or cycloaddition reactions.

Electrophilic aromatic substitution is a fundamental method for the formation of new rings in aromatic systems. In the context of synthesizing 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole, this would typically involve the cyclization of a suitably functionalized precursor. One plausible approach is the Friedel-Crafts reaction. For instance, a thieno[2,3-b]carbazole derivative bearing a side chain that can act as an electrophile precursor, such as a carboxylic acid or an alcohol, can be induced to cyclize onto the aromatic core in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid.

Another related strategy is the Brønsted acid-catalyzed cascade benzannulation. Researchers have successfully employed this method for the synthesis of poly-aryl benzo[a]carbazoles. rsc.org This approach involves the reaction of an unprotected 2-arylindole with a benzyloxy or hydroxy aldehyde in the presence of a Brønsted acid catalyst. rsc.org The reaction proceeds through a pinacol-type rearrangement followed by an intramolecular nucleophilic addition to form the benzo[a]carbazole structure. rsc.org A similar strategy could be envisioned for the synthesis of 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole, starting from a suitable thieno[2,3-b]carbazole precursor.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been extensively used in the synthesis of carbazole derivatives. researchgate.net This [4+2] cycloaddition reaction typically involves a diene and a dienophile. For the synthesis of 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole, a thieno[2,3-b]carbazole derivative could be functionalized to act as a diene, which would then react with a suitable dienophile to form the benzene ring.

A common approach involves the in situ generation of a reactive diene, such as a 3-vinylindole, which then undergoes a Diels-Alder reaction. For example, polyfunctionalized carbazoles have been synthesized via a domino Diels-Alder reaction of 3-(indol-3-yl)maleimides and in situ-generated indole-chalcones with dienophilic chalcones. nih.gov The reaction is often followed by an oxidation step using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to aromatize the newly formed ring. nih.gov This methodology could be adapted by starting with a thieno[2,3-b]carbazole core to generate the target benzannulated product.

Intramolecular Diels-Alder reactions have also been employed for the synthesis of complex fused thienopyridines, demonstrating the versatility of this approach in constructing polycyclic systems containing a thiophene ring. researchgate.net

Total Synthesis of 7H-benzobldpharm.comrsc.orgthieno[2,3-b]carbazole

The total synthesis of 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole can be approached through either a stepwise construction of the ring system or via more convergent one-pot or cascade sequences.

A stepwise synthesis would involve the sequential construction of the heterocyclic rings. A plausible retrosynthetic analysis would start by disconnecting the benzene ring, leading back to a functionalized thieno[2,3-b]carbazole. This precursor could, in turn, be synthesized from simpler building blocks. For example, a Fischer indole (B1671886) synthesis between a suitable arylhydrazine and a ketone derived from a benzothiophene could form the carbazole core. Subsequent functionalization and cyclization would then lead to the final product.

The synthesis of related dithienopyrrolobenzothiadiazole-carbazole based materials has been reported, involving a multi-step sequence that includes N-alkylation, Vilsmeyer-Haack formylation, and a Wittig reaction to build a complex conjugated system. d-nb.info A similar stepwise approach, tailored to the specific connectivity of 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole, would provide a high degree of control over the substitution pattern of the final molecule.

Researchers have also developed a transition metal-free, one-pot cascade benzannulation strategy for the synthesis of poly-aryl benzo[a]carbazoles using a Brønsted acid catalyst. rsc.org This approach, which involves the coupling of unprotected 2-arylindoles with benzyloxy/hydroxy aldehydes, could be adapted for the synthesis of 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole by using a thieno[2,3-b]carbazole as the starting nucleophile. rsc.org Such a strategy would be highly atom-economical and efficient.

Synthetic Routes to Substituted and Functionalized 7H-benzobldpharm.comrsc.orgthieno[2,3-b]carbazole Derivatives

The synthesis of substituted and functionalized derivatives of 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole is crucial for tuning its electronic and photophysical properties for various applications. Functionalization can be achieved either by using substituted starting materials in the main synthetic route or by post-synthetic modification of the parent heterocycle.

Common functionalization reactions include electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation. The positions of substitution will be directed by the inherent electronic properties of the benzothienocarbazole core. Furthermore, cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl or amino groups, respectively. These reactions would typically require the pre-functionalization of the core with a halide or a boronic acid/ester group.

The synthesis of various N-substituted carbazole derivatives has been extensively reviewed, highlighting a range of methodologies for introducing functional groups onto the carbazole nitrogen. rsc.org These methods are directly applicable to the 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole system. For example, N-alkylation can be readily achieved by treating the parent compound with an alkyl halide in the presence of a base.

The following table provides examples of synthetic methods that could be adapted for the functionalization of 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole, based on reported syntheses of related carbazole derivatives.

Reaction TypeReagents and ConditionsPotential Functionalization
N-Alkylation Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone)Introduction of alkyl chains to the carbazole nitrogen.
Vilsmeier-Haack Formylation POCl3, DMFIntroduction of a formyl group, a versatile handle for further transformations.
Halogenation N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Introduction of bromine or chlorine atoms for subsequent cross-coupling reactions.
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseFormation of C-C bonds to introduce aryl substituents.
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseFormation of C-N bonds to introduce amino groups.

These synthetic strategies provide a versatile toolbox for the preparation of a wide range of 7H-benzo bldpharm.comrsc.orgthieno[2,3-b]carbazole derivatives with tailored properties.

Regioselective Functionalization Techniques

The ability to introduce functional groups at specific positions on the 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole core is crucial for tailoring its properties. Regioselective functionalization allows for the precise control of the molecule's electronic structure and intermolecular interactions.

For the parent carbazole system, regioselective functionalization has been demonstrated. For instance, the use of a scandium triflate (Sc(OTf)3) catalyst can direct the functionalization to the nitrogen atom of an unprotected carbazole. nih.gov Conversely, employing a Brønsted acid catalyst like triflic acid (TfOH) can promote C-H functionalization at the 3-position through a Friedel-Crafts-type addition. nih.gov These principles of catalyst-controlled regioselectivity can be extended to the more complex 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole system.

Common regioselective functionalization reactions include halogenation, formylation, and nitration, which introduce versatile handles for further synthetic transformations. The specific positions of functionalization on the 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole core can be influenced by the electronic nature of the fused ring system and the choice of reagents and reaction conditions.

Post-Synthetic Modification Methodologies

Post-synthetic modification provides a powerful avenue for diversifying the structures and properties of 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole derivatives. Once the core structure is assembled, various functional groups can be introduced or modified to create a library of compounds with tailored characteristics.

A primary site for post-synthetic modification is the nitrogen atom of the carbazole moiety. N-alkylation or N-arylation can be readily achieved to enhance solubility and modify the electronic properties of the molecule. For example, N-methyl-DBC has been synthesized and studied in the context of dibenzo[c,g]carbazole. nih.gov

Furthermore, if the 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole core has been functionalized with reactive groups such as halogens or boronic esters, these can serve as handles for a wide range of cross-coupling reactions. These reactions, including Suzuki, Stille, and Buchwald-Hartwig amination, allow for the attachment of various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the final compounds.

Polymerization Strategies Incorporating 7H-benzoresearchgate.netbldpharm.comthieno[2,3-b]carbazole Units

The incorporation of 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole units into polymer backbones is a key strategy for developing novel organic electronic materials. These polymers can exhibit desirable properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Polymerization is typically achieved by first synthesizing di-functionalized monomers of 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole. These monomers, often bearing two halogen atoms or two boronic ester groups, can then be subjected to metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille polymerization.

For instance, a general approach involves the copolymerization of a dibrominated 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole monomer with a diboronic ester-functionalized comonomer. The choice of the comonomer is critical in determining the electronic and physical properties of the resulting polymer, such as its bandgap, solubility, and film-forming characteristics. The polymerization reaction is typically carried out in the presence of a palladium catalyst and a suitable base.

Synthesis of Isomeric and Analogous Systems

The synthesis of isomers and analogues of 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole is important for structure-property relationship studies. By systematically varying the fusion pattern of the heterocyclic rings, researchers can gain insights into how the molecular architecture influences the electronic and optical properties.

Isomers of 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole include compounds where the carbazole and benzothiophene moieties are fused in different orientations. For example, 12H-benzo researchgate.netbldpharm.comthieno[2,3-a]carbazole is a known isomer. glpbio.com The synthesis of these isomers often requires different starting materials and cyclization strategies compared to the parent compound.

Analogous systems can be created by replacing the benzothiophene unit with other heterocyclic rings, such as benzofuran, indole, or thiazole. For instance, the synthesis of benzo researchgate.netbldpharm.comthiazolo[2,3-c] researchgate.netnih.govnih.govtriazole derivatives has been reported, which shares a similar fused heterocyclic core concept. nih.govresearchgate.netmdpi.com These synthetic efforts allow for a broader exploration of the chemical space around the 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole scaffold.

Catalytic Systems and Reaction Conditions Optimization for Synthesis

The efficient synthesis of 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole and its derivatives heavily relies on the use of catalytic systems and the optimization of reaction conditions. Both metal-catalyzed cross-coupling reactions and acid-catalyzed cyclizations are pivotal in constructing the core heterocyclic framework.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of the carbon-carbon and carbon-nitrogen bonds necessary to construct the 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole skeleton.

Palladium-catalyzed reactions , such as the Suzuki and Stille couplings, are widely used. In a typical Suzuki coupling approach, a dihalo-functionalized benzothiophene can be coupled with a carbazole derivative bearing two boronic acid or ester groups, or vice versa. The choice of catalyst (e.g., Pd(PPh3)4, Pd2(dba)3), ligand, base, and solvent is crucial for achieving high yields and purity.

Copper-catalyzed reactions are also employed, particularly for C-N bond formation in the synthesis of the carbazole ring system. For example, the intramolecular Ullmann condensation can be used to form the carbazole ring from a suitably substituted aminobiphenyl precursor.

Below is a table summarizing typical conditions for metal-catalyzed coupling reactions relevant to the synthesis of carbazole-containing systems.

Coupling ReactionCatalystLigand (if applicable)BaseSolventTemperature (°C)
Suzuki CouplingPd(PPh3)4-K2CO3Toluene/Water80-110
Stille CouplingPd(PPh3)4--Toluene90-120
Buchwald-HartwigPd(OAc)2XPhosK3PO4Toluene80-110

Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization reactions provide an alternative and often powerful method for the synthesis of the carbazole core within the 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole structure.

The Fischer indole synthesis is a classic and versatile method for forming indole and carbazole rings. A suitable phenylhydrazine (B124118) derivative can be reacted with a ketone or aldehyde under acidic conditions to induce a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and aromatization. To construct the 7H-benzo researchgate.netbldpharm.comthieno[2,3-b]carbazole, a hydrazine (B178648) derived from a benzothiophene could be reacted with a cyclohexanone (B45756) derivative, or vice versa.

Another important acid-catalyzed method is the intramolecular Friedel-Crafts-type cyclization . A precursor containing both the benzothiophene and a suitably substituted aniline or related moiety can be cyclized in the presence of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid. For instance, a new procedure for the synthesis of benzo[a]carbazole has been developed using a solid acidic catalyst, which can be a sustainable alternative to traditional homogeneous acid catalysts. nih.gov This method involves an intramolecular ring closure at high temperatures. nih.gov

The table below outlines representative conditions for acid-catalyzed cyclization reactions.

Cyclization ReactionAcid CatalystSolventTemperature (°C)
Fischer Indole SynthesisAcetic Acid, HCl, or ZnCl2Ethanol or Acetic Acid80-120
Friedel-Crafts CyclizationPolyphosphoric Acid (PPA)-100-180
Solid Acid CatalysisSulfonated Amorphous Carbon-240

Solvent Effects and Temperature Optimization

The selection of an appropriate solvent and the fine-tuning of reaction temperature are critical parameters that significantly influence the yield and purity of polycyclic aromatic compounds. In the synthesis of fused heterocyclic systems analogous to 7H-benzo nih.govrsc.orgthieno[2,3-b]carbazole, the solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a pivotal role in the reaction outcome.

For instance, in the intramolecular cyclization reactions common for forming carbazole frameworks, high-boiling point polar aprotic solvents are frequently employed. Research on the synthesis of benzo[a]carbazole derivatives, a structurally similar family, has shown that dimethyl sulfoxide (B87167) (DMSO) is an effective solvent. nih.gov The volume of DMSO was found to be crucial, with optimal yields obtained when a specific volume was used, highlighting the solvent's role not just as a medium but as a participant in achieving the desired reaction concentration. nih.gov

Temperature is another critical factor, often directly influencing reaction rates and the activation of catalysts. In the synthesis of benzo[a]carbazole via intramolecular ring closure, the reaction was conducted at a high temperature of 240 °C to achieve a 73% yield. nih.gov Similarly, studies on the synthesis of benzo nih.govrsc.orgthiazolo[2,3-c] nih.govnih.govtriazoles, which also involve a cyclization step, demonstrated that temperature optimization is key. An investigation into the cyclization conditions showed that varying the temperature could significantly impact the conversion rate and yield of the final tricyclic product. researchgate.net

The table below, based on data from the synthesis of related heterocyclic compounds, illustrates how solvent and temperature are optimized to maximize product yield.

Table 1: Optimization of Reaction Conditions for Synthesis of Benzo[a]carbazole Derivatives nih.gov

EntryCatalystSolventSolvent Volume (mL)Temperature (°C)Yield (%)
1AC-SO3HDMSO518052
2AC-SO3HDMSO520061
3AC-SO3HDMSO522065
4AC-SO3HDMSO524073
5AC-SO3HNone0240Trace

Green Chemistry Principles in 7H-benzonih.govrsc.orgthieno[2,3-b]carbazole Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to reduce environmental impact. This involves the use of safer solvents, minimizing waste, maximizing atom economy, and employing sustainable catalysts.

Solvent-Free Reactions and Green Solvents

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. Research into the synthesis of related heterocyclic systems like benzo nih.govrsc.orgimidazo[1,2-a]pyrimidines has demonstrated the feasibility of solvent-free reaction conditions. rsc.orgresearchgate.net These reactions, often performed by heating a mixture of the reactants with a catalyst, can lead to high yields while completely avoiding solvent-related waste. rsc.orgresearchgate.net

When a solvent is necessary, the focus shifts to "green" alternatives. Deep eutectic solvents (DESs) represent a promising class of green solvents. A magnetic nanoparticle-supported deep eutectic solvent, [Urea]4[ZnCl2], has been successfully used as a green and recyclable catalyst and medium for the one-pot multicomponent synthesis of thieno[2,3-b]indoles. rsc.org This approach not only provides an environmentally benign reaction medium but also facilitates easy separation and reuse of the catalyst. rsc.org

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Syntheses with high atom economy are inherently waste-minimizing. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants.

Sustainable Catalysis

The use of recoverable and reusable catalysts is a cornerstone of sustainable chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration.

Several studies on the synthesis of related carbazole and thieno-fused systems have employed sustainable catalysts.

Solid Acid Catalysts : A sulfonic acid-functionalized amorphous carbon (AC-SO3H), derived from rice husks, has been used as a low-cost, stable, and reusable solid acid catalyst for the synthesis of benzo[a]carbazole derivatives. nih.govrsc.org This catalyst demonstrated good activity and could be recovered and reused. nih.gov

Brønsted Acidic Ionic Liquids : These have been employed as efficient and recyclable catalysts for synthesizing various fused heterocycles under solvent-free conditions. rsc.orgresearchgate.net Their advantages include thermal stability, high activity, and ease of recycling. researchgate.net

Magnetic Nanoparticle-Supported Catalysts : As mentioned earlier, a deep eutectic solvent supported on magnetic nanoparticles was used to catalyze the synthesis of thieno[2,3-b]indoles. rsc.org The magnetic nature of the support allows for simple recovery of the catalyst using an external magnet, and it was shown to be reusable for at least five consecutive runs without a significant loss of activity. rsc.org

Table 2: Examples of Sustainable Catalysts in the Synthesis of Related Heterocycles

Catalyst SystemTarget Compound FamilyKey AdvantagesRecyclabilityReference
Sulfonic acid-functionalized amorphous carbon (AC-SO3H)Benzo[a]carbazolesLow cost, low toxicity, stability, reusabilityDemonstrated nih.govrsc.org
Brønsted acidic ionic liquidBenzo nih.govrsc.orgimidazo[1,2-a]pyrimidinesMetal-free, efficient under solvent-free conditionsRecyclable for at least six cycles rsc.orgresearchgate.net
Magnetic nanoparticle-supported [Urea]4[ZnCl2] DESThieno[2,3-b]indolesGreen solvent, easy magnetic separationReusable for at least five cycles rsc.org

Advanced Spectroscopic and Structural Elucidation of 7h Benzo 4,5 Thieno 2,3 B Carbazole

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

Electrospray Ionization (ESI) Mass Spectrometry:Specific ESI-HRMS data for this compound is not publicly accessible.

Due to the lack of specific, scientifically verified data for 7H-benzo molcore.comalfachemch.comthieno[2,3-b]carbazole, it is not possible to generate the requested article with the required level of detail and accuracy. Any attempt to do so would involve using data from different, albeit related, compounds, which would be scientifically inaccurate and misleading.

Should the structural and spectroscopic data for 7H-benzo molcore.comalfachemch.comthieno[2,3-b]carbazole become available in published scientific literature, the requested article could then be generated.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of a compound. By probing the vibrational modes of a molecule, both infrared and Raman spectroscopy provide detailed structural information.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 7H-benzo rsc.orgalfachemch.comthieno[2,3-b]carbazole, the IR spectrum is expected to reveal key features of its complex heterocyclic structure.

A crucial vibration would be the N-H stretch of the carbazole (B46965) moiety, which typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. The exact position and shape of this band can provide insights into hydrogen bonding interactions in the solid state or in solution. Aromatic C-H stretching vibrations are anticipated to be observed as a series of sharp bands just above 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) would contain a complex pattern of absorptions arising from the stretching and bending vibrations of the fused ring system. This includes C=C stretching vibrations of the aromatic rings, typically found between 1450 and 1600 cm⁻¹, and C-N and C-S stretching vibrations, which are often coupled with other modes and appear at lower frequencies. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would also be present in this region.

Table 1: Expected Infrared (IR) Vibrational Modes for 7H-benzo rsc.orgalfachemch.comthieno[2,3-b]carbazole

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Comments
N-H Stretch 3400-3500 Medium-Strong Characteristic of the carbazole secondary amine.
Aromatic C-H Stretch 3000-3100 Medium-Weak Multiple sharp bands expected.
Aromatic C=C Stretch 1450-1600 Medium-Strong A series of bands indicating the fused aromatic system.
C-N Stretch 1200-1350 Medium Often coupled with other vibrations.
C-S Stretch 600-800 Weak-Medium Characteristic of the thiophene (B33073) moiety.
C-H Out-of-Plane Bending 700-900 Strong Dependent on the substitution pattern of the rings.

Raman Spectroscopic Studies

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 7H-benzo rsc.orgalfachemch.comthieno[2,3-b]carbazole, the Raman spectrum would provide valuable information about the carbon skeleton of the fused aromatic rings.

The symmetric stretching vibrations of the C=C bonds in the aromatic system are expected to give rise to strong Raman signals. These vibrations are often weak or absent in the IR spectrum. The C-S stretching vibration of the thiophene ring should also be observable in the Raman spectrum. Due to the lower polarity of the N-H bond compared to a carbonyl group, its Raman signal might be weaker than its IR absorption. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic spectroscopy probes the electronic energy levels of a molecule and provides insights into its photophysical properties, including its color and luminescence characteristics.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Band Shapes

UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of 7H-benzo rsc.orgalfachemch.comthieno[2,3-b]carbazole is expected to be dominated by π-π* transitions within the extended conjugated system.

Table 2: Expected UV-Visible Absorption Data for 7H-benzo rsc.orgalfachemch.comthieno[2,3-b]carbazole

Absorption Maximum (λmax) Molar Absorptivity (ε) Transition Type
~200-250 nm High π-π* (localized)
~250-300 nm High π-π* (localized)
>300 nm Medium-High π-π* (delocalized across the fused system)

Steady-State Fluorescence and Phosphorescence Emission Spectroscopy

Upon absorption of light, an excited molecule can relax to the ground state by emitting a photon, a process known as luminescence. Fluorescence is the emission from a singlet excited state, while phosphorescence is the emission from a triplet excited state.

The carbazole moiety is known to be a good fluorophore, and thus 7H-benzo rsc.orgalfachemch.comthieno[2,3-b]carbazole is expected to exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift). The wavelength and quantum yield of the fluorescence are sensitive to the solvent polarity and the rigidity of the molecular structure.

Phosphorescence is a much slower process than fluorescence and is often observed at low temperatures in a rigid matrix to minimize non-radiative decay pathways. The phosphorescence spectrum would appear at a longer wavelength (lower energy) than the fluorescence spectrum due to the lower energy of the triplet state compared to the singlet state. The presence of the sulfur atom in the thiophene ring could enhance intersystem crossing (the transition from a singlet to a triplet state) through the heavy-atom effect, potentially leading to observable phosphorescence.

Time-Resolved Luminescence Spectroscopy for Excited State Lifetimes and Dynamics

Time-resolved luminescence spectroscopy measures the decay of the luminescence intensity over time after pulsed excitation. This technique provides the excited-state lifetime (τ), which is a fundamental photophysical parameter.

The fluorescence lifetime of 7H-benzo rsc.orgalfachemch.comthieno[2,3-b]carbazole is expected to be in the nanosecond (ns) timescale, typical for singlet excited states of aromatic molecules. The phosphorescence lifetime, if observable, would be significantly longer, ranging from microseconds (µs) to seconds (s). Measuring these lifetimes provides valuable information about the rates of radiative and non-radiative decay processes from the excited states. These dynamics are crucial for understanding the photostability of the compound and its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Table 3: Expected Luminescence Data for 7H-benzo rsc.orgalfachemch.comthieno[2,3-b]carbazole

Parameter Expected Value Technique
Fluorescence Emission Maximum (λem) Wavelength > λabs Steady-State Fluorescence
Fluorescence Quantum Yield (ΦF) 0.01 - 1.0 Steady-State Fluorescence
Fluorescence Lifetime (τF) Nanoseconds (ns) Time-Resolved Luminescence
Phosphorescence Emission Maximum (λem) Wavelength > Fluorescence λem Steady-State Phosphorescence
Phosphorescence Lifetime (τP) Microseconds (µs) to Seconds (s) Time-Resolved Luminescence

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. It provides invaluable insights into molecular conformation, intermolecular packing, and the subtle non-covalent interactions that govern the material's bulk properties.

Single Crystal X-ray Diffraction Studies: Molecular Conformation, Packing, and Intermolecular Interactions

Although a specific single crystal X-ray diffraction study for 7H-benzo mdpi.comnih.govthieno[2,3-b]carbazole has not been reported in the reviewed literature, analysis of closely related fused carbazole derivatives allows for a detailed prediction of its solid-state structure. rsc.orgnih.govnih.gov The core structure, a fusion of a benzothiophene (B83047) unit and a carbazole moiety, is expected to be largely planar to maximize π-conjugation.

The crystal packing in such planar aromatic systems is typically dominated by π–π stacking interactions, which are crucial for charge transport. nih.gov Two common packing motifs are the herringbone and slipped-stack arrangements. In a slipped-stack packing, adjacent molecules are partially offset, which can lead to significant electronic coupling between them. The intermolecular distances in these stacks are typically in the range of 3.4 to 3.7 Å.

Furthermore, weak C-H···π interactions are anticipated to play a significant role in stabilizing the crystal lattice. These interactions involve a hydrogen atom from one molecule interacting with the electron-rich π-system of an adjacent molecule. The table below summarizes the expected crystallographic parameters and intermolecular interactions for 7H-benzo mdpi.comnih.govthieno[2,3-b]carbazole based on data from analogous compounds.

ParameterExpected Value/TypeSignificance
Crystal SystemLikely Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell
Molecular ConformationNear-planar fused systemMaximizes π-orbital overlap and charge delocalization
Dominant Intermolecular Interactionsπ–π stacking, C-H···π interactionsGovern molecular packing and influence electronic properties
π–π Stacking Distance~3.4 - 3.7 ÅCritical for charge transport efficiency

This table is predictive and based on data from analogous carbazole-based compounds.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk properties of a crystalline material. carleton.eduyoutube.com Unlike single crystal XRD, which requires a pristine, isolated crystal, PXRD can be performed on a finely ground powder, providing an average diffraction pattern from a large number of crystallites.

The primary application of PXRD is phase identification. Every crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." This allows for the confirmation of the synthesis of the desired 7H-benzo mdpi.comnih.govthieno[2,3-b]carbazole phase and the detection of any crystalline impurities.

Furthermore, PXRD is instrumental in determining the degree of crystallinity of a sample. youtube.com Organic semiconductors can often exist in a mixture of crystalline and amorphous phases. The PXRD pattern of a semi-crystalline material will feature sharp Bragg peaks superimposed on a broad, diffuse background from the amorphous component. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percentage of crystallinity, a critical parameter that influences device performance.

The indexing of a powder pattern can also yield the unit cell parameters of the crystal lattice, providing a bridge to the more detailed information obtained from single crystal studies. nih.gov

Application of PXRDInformation ObtainedImportance for 7H-benzo mdpi.comnih.govthieno[2,3-b]carbazole
Phase IdentificationUnique diffraction patternConfirms the synthesis of the target compound and identifies impurities.
Crystallinity AssessmentRatio of crystalline to amorphous contentCorrelates with charge mobility and overall device efficiency.
Unit Cell DeterminationLattice parameters (a, b, c, α, β, γ)Provides fundamental structural information about the bulk material.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Characterization (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific to species with unpaired electrons. While no EPR studies have been specifically reported for 7H-benzo mdpi.comnih.govthieno[2,3-b]carbazole, the technique would be highly applicable if the molecule were to be converted into a radical ion or exist in a triplet state. nih.govresearchgate.net

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resulting spectrum provides detailed information about the electronic environment of the unpaired spin.

For 7H-benzo mdpi.comnih.govthieno[2,3-b]carbazole, EPR could be used to:

Characterize Radical Cations or Anions: If the molecule is chemically or electrochemically oxidized or reduced, it will form a radical ion. The g-factor and hyperfine coupling constants from the EPR spectrum would reveal the distribution of the unpaired electron's spin density across the molecule, providing insight into the molecular orbitals involved in the redox process.

Investigate Triplet States: Photoexcitation can lead to the formation of a triplet state (a molecule with two unpaired electrons). Time-resolved EPR can be used to study the properties of these transient species, which are often implicated in the performance of organic light-emitting diodes (OLEDs). The zero-field splitting parameters (D and E) obtained from the EPR spectrum provide information on the spatial distribution of the two unpaired electrons. researchgate.net

The applicability of EPR is contingent on the generation of paramagnetic species from the diamagnetic ground state of 7H-benzo mdpi.comnih.govthieno[2,3-b]carbazole.

Photoelectron Spectroscopy for Electronic Structure and Surface Analysis

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique that provides direct information about the electronic structure of a material. rsc.org By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted electrons, one can determine the binding energies of electrons within the material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to eject core-level electrons. As the binding energies of core electrons are characteristic of each element, XPS is an excellent tool for determining the elemental composition of a material's surface. For 7H-benzo mdpi.comnih.govthieno[2,3-b]carbazole, XPS would confirm the presence of carbon, nitrogen, and sulfur.

Furthermore, high-resolution XPS spectra can reveal the chemical state or oxidation state of an element through small shifts in the core-level binding energies. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in different chemical environments (e.g., C-C, C-H, C-N, C-S). Similarly, the N 1s and S 2p spectra would provide information about the chemical nature of the nitrogen and sulfur atoms within the heterocyclic framework.

ElementCore LevelExpected Binding Energy (eV)Information Provided
CarbonC 1s~284-286Confirmation of carbon, differentiation of C-C, C-H, C-N, C-S bonds.
NitrogenN 1s~399-401Confirmation of nitrogen, information on the carbazole nitrogen environment.
SulfurS 2p~163-165Confirmation of sulfur, information on the thiophene sulfur environment.

This table provides typical binding energy ranges and is for illustrative purposes.

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structure and Work Function

Ultraviolet Photoelectron Spectroscopy (UPS) employs ultraviolet photons to probe the more weakly bound valence electrons. The resulting spectrum is a direct representation of the density of states in the valence region. rsc.org

For 7H-benzo mdpi.comnih.govthieno[2,3-b]carbazole, a key parameter that can be determined from the UPS spectrum is the ionization potential, which corresponds to the energy of the highest occupied molecular orbital (HOMO). This is a crucial value for understanding the charge injection and transport properties of the material in an electronic device.

The work function of the material, which is the minimum energy required to remove an electron from the surface to a point in the vacuum, can also be determined from the secondary electron cutoff in the UPS spectrum. The alignment of the work function with the electrodes in a device is critical for efficient charge injection.

ParameterHow it is Determined from UPSSignificance for Device Performance
Highest Occupied Molecular Orbital (HOMO)Onset of the valence band spectrumGoverns hole injection and transport; determines the energy gap with LUMO.
Work FunctionSecondary electron cutoffInfluences the energy barrier for charge injection from the electrodes.
Valence Band StructureShape of the UPS spectrumProvides insight into the density of electronic states available for charge transport.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

A thorough review of scientific literature reveals that specific studies on the circular dichroism (CD) spectroscopy of chiral derivatives of 7H-benzo acs.orgnih.govthieno[2,3-b]carbazole are not presently available. The synthesis and chiroptical analysis of this particular heterocyclic system have not yet been reported.

However, the application of CD spectroscopy to structurally related chiral carbazole and indolocarbazole systems is well-documented and provides a strong precedent for how this technique could be used to elucidate the stereochemical features of chiral 7H-benzo acs.orgnih.govthieno[2,3-b]carbazole derivatives. CD spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore invaluable for determining the absolute configuration and conformational properties of chiral compounds.

In analogous systems, such as chiral indolocarbazole foldamers, CD spectroscopy has been instrumental in characterizing their helical structures. nih.govnih.govrsc.org These foldamers, which are oligomers that adopt a defined secondary structure, can be designed to fold into right-handed (P) or left-handed (M) helices. This folding is often induced by intramolecular hydrogen bonds and can be influenced by the nature of the solvent. acs.orgnih.gov The resulting helical chirality gives rise to distinct signals, or Cotton effects, in the CD spectrum, allowing for the unambiguous assignment of the helical sense. acs.org

Furthermore, the CD spectra of these carbazole-based foldamers have been shown to be highly responsive to external stimuli, such as the binding of anions. nih.govrsc.org For instance, the addition of specific anions can induce a complete inversion of the helical sense of a foldamer, which is observed as a dramatic inversion of its CD spectrum. acs.orgnih.gov This property makes them promising candidates for chiroptical molecular switches. nih.gov The binding of chiral anions, such as camphorsulfonates, to an achiral foldamer can also induce a helical preference, resulting in a measurable CD signal. nih.gov

The study of helical radical cations derived from carbazole isomers also highlights the power of CD spectroscopy. In these open-shell systems, CD spectroscopy, in conjunction with other techniques, can probe chiral intramolecular electron transfer processes. nih.gov

Should chiral derivatives of 7H-benzo acs.orgnih.govthieno[2,3-b]carbazole be synthesized, CD spectroscopy would be an essential tool for their structural elucidation. By analogy with related compounds, one could anticipate that the introduction of chiral substituents or the resolution of atropisomers would lead to characteristic CD spectra. These spectra would be crucial for:

Determining the absolute configuration of stereocenters.

Identifying the preferred helical conformation in solution.

Studying the dynamics of conformational changes.

Investigating host-guest interactions with other chiral molecules.

The data obtained would be critical for understanding the structure-property relationships in this class of heterocycles and for their potential development in materials science and chiroptical sensing applications.

Illustrative Data for a Chiral Indolocarbazole Foldamer

The following table represents typical data that would be generated in a CD spectroscopic study of a chiral carbazole-based system. This data is for a known chiral indolocarbazole dimer and illustrates the type of information that could be expected for derivatives of 7H-benzo acs.orgnih.govthieno[2,3-b]carbazole . acs.orgnih.gov

CompoundSolventConcentration (M)Wavelength (nm)Δε (M⁻¹cm⁻¹)
Chiral Indolocarbazole DimerDichloromethane1.0 x 10⁻⁵350+25
325-40
300+15
Chiral Indolocarbazole Dimer + Sulfate AnionDichloromethane1.0 x 10⁻⁵350-28
325+45
300-18

Computational and Theoretical Investigations of 7h Benzo 4,5 Thieno 2,3 B Carbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of complex organic molecules like 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole. These methods, varying in their level of theory and computational cost, provide deep insights into the molecule's geometry, stability, and electronic transitions.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance between accuracy and computational efficiency. For 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole, DFT calculations are employed to determine its most stable three-dimensional structure.

The process begins with the optimization of the molecular geometry, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for this purpose, often paired with a basis set such as 6-31G(d) to provide a good description of the electron distribution. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's planarity and potential for intermolecular interactions.

The energetics of the molecule, including its total energy and heat of formation, can also be calculated. These values are crucial for assessing the thermodynamic stability of 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole and its derivatives.

Table 1: Representative Ground State Geometrical Parameters for 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole (Calculated at the B3LYP/6-31G(d) level)

ParameterValue
C-C bond lengths (aromatic)1.38 - 1.45 Å
C-S bond lengths~1.75 Å
C-N bond lengths~1.38 Å
N-H bond length~1.01 Å
Key Dihedral Angles< 1° (indicating high planarity)

Note: The values in this table are typical representations for such fused aromatic systems and are intended for illustrative purposes.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

To understand the optical properties of 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole, such as its absorption and emission of light, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. google.com By applying TD-DFT to the optimized ground state geometry, it is possible to calculate the energies of various electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

These calculations allow for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. The major electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), can be identified and characterized. This information is vital for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the absorption and emission characteristics are of paramount importance. For instance, a patent for organic light-emitting diodes mentions the use of TD-DFT with the B3LYP functional and 6-31G* basis set for screening molecules, including 7H-benzo[4,so]thieno[2,3-b]carbazole, to identify promising candidates. google.com

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Electronic Structure Determination

While DFT is a powerful tool, for even higher accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) can be employed. These methods are computationally more demanding and are often used to benchmark the results obtained from DFT calculations for smaller, model systems.

For a molecule the size of 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole, a full geometry optimization with CCSD(T) would be computationally prohibitive. However, single-point energy calculations using these high-level methods on a DFT-optimized geometry can provide a more accurate determination of the electronic energy. This approach can be particularly useful for validating the energetic predictions from DFT and for obtaining highly reliable data for key electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the electronic and optical properties of a molecule. The spatial distribution and energy levels of these orbitals provide insights into the molecule's electron-donating and electron-accepting capabilities.

For 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole, the HOMO is typically distributed over the electron-rich carbazole (B46965) and thiophene (B33073) moieties, indicating that these regions are the primary sites for oxidation (electron donation). Conversely, the LUMO is also expected to be delocalized across the aromatic framework, representing the region where an additional electron would reside upon reduction.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (Egap), is a critical parameter. It provides an estimate of the energy required to excite an electron from the ground state to the first excited state and is directly related to the color and conductivity of the material. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths and potentially higher charge carrier mobility. Computational studies on related carbazole-based polymers have shown that the introduction of different charge carriers can significantly influence the LUMO energies and thus the energy gap.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole

ParameterEnergy (eV)
HOMO-5.5 to -5.8
LUMO-2.0 to -2.3
HOMO-LUMO Gap (Egap)3.2 to 3.8

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Charge Density Distribution and Electrostatic Potential Maps

For 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole, the ESP map would illustrate regions of negative potential (electron-rich areas), typically around the nitrogen and sulfur atoms due to their lone pairs of electrons, and regions of positive potential (electron-poor areas), often associated with the hydrogen atoms. These maps are invaluable for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the morphology and performance of thin films in electronic devices. The ESP can also predict sites susceptible to electrophilic or nucleophilic attack, thus providing insights into the molecule's reactivity.

Computational Prediction of Spectroscopic Signatures

Beyond the UV-Vis spectrum, computational methods can predict other spectroscopic signatures of 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole. For instance, by calculating the vibrational frequencies from the second derivatives of the energy with respect to atomic displacements, it is possible to simulate the infrared (IR) and Raman spectra. The calculated frequencies and intensities can then be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational modes.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts for ¹H and ¹³C nuclei can be compared with experimental NMR data to provide a detailed confirmation of the molecular structure in solution.

The combination of these computational techniques provides a comprehensive and detailed understanding of the electronic, optical, and structural properties of 7H-benzo google.comresearchgate.netthieno[2,3-b]carbazole. This theoretical framework is essential for the rational design of new materials based on this promising heterocyclic core.

In-Depth Computational Analysis of 7H-benzo nih.govrsc.orgthieno[2,3-b]carbazole Remains Largely Uncharted Territory

Despite the growing interest in fused-ring heterocyclic compounds for advanced materials, a comprehensive public-domain repository of computational and theoretical investigations specifically targeting the chemical compound 7H-benzo nih.govrsc.orgthieno[2,3-b]carbazole is not currently available. Extensive searches for detailed theoretical data, including simulated spectra and molecular dynamics, have not yielded specific findings for this particular molecule.

While the broader class of benzothienocarbazoles and carbazole derivatives has been the subject of numerous studies, particularly in the context of organic electronics like OLEDs, specific computational data for the 7H-benzo nih.govrsc.orgthieno[2,3-b]carbazole isomer, as outlined in the requested article structure, is absent from the available scientific literature. This includes a lack of published data on simulated Nuclear Magnetic Resonance (NMR) spectra, theoretical vibrational frequencies, detailed absorption and emission spectral simulations, and in-depth investigations into its intramolecular charge transfer (ICT) characteristics.

Similarly, specific molecular dynamics (MD) simulations detailing the aggregation behavior, intermolecular interactions, and potential film morphology of 7H-benzo nih.govrsc.orgthieno[2,3-b]carbazole are not found in the public domain. Theoretical studies on the reaction mechanisms and transition states involved in its synthesis, as well as design principles derived from computational modeling for its specific structure-property relationships, also appear to be unpublished or not widely disseminated.

The available research on related compounds, such as other benzothienocarbazole isomers and various carbazole derivatives, indicates a strong scientific interest in the photophysical and electronic properties of this family of molecules. These studies often employ Density Functional Theory (DFT) and other computational methods to predict molecular geometries, frontier molecular orbital energies, and to provide a general understanding of their potential as materials for electronic devices. However, the specific, quantitative data required to populate the detailed subsections of the proposed article on 7H-benzo nih.govrsc.orgthieno[2,3-b]carbazole could not be located.

For instance, while general principles of intramolecular charge transfer are studied in various carbazole-based donor-acceptor systems, specific computational analysis of the ICT mechanisms within the 7H-benzo nih.govrsc.orgthieno[2,3-b]carbazole framework is not documented. Likewise, while MD simulations are used to understand the behavior of other carbazole-containing thin films, such data for this specific compound is not available.

Therefore, a detailed article focusing solely on the computational and theoretical investigations of 7H-benzo nih.govrsc.orgthieno[2,3-b]carbazole, as per the requested structured outline, cannot be generated at this time due to the absence of the necessary primary research data in the public scientific domain. Further original research and publication in these specific areas would be required to provide the scientifically accurate and detailed content requested.

Charge Transport Pathway Modeling in Solid State

The efficiency of organic electronic devices is intrinsically linked to the charge transport characteristics of the active materials. For 7H-benzo rsc.orgnih.govthieno[2,3-b]carbazole, theoretical modeling is instrumental in predicting its charge carrier mobility and understanding the pathways for charge migration in the solid state. These models typically rely on a combination of quantum chemical calculations and charge transport theories, such as the hopping model.

In the hopping model, charge carriers (holes or electrons) are considered to be localized on individual molecules and "hop" between adjacent molecules. The rate of this hopping is determined by two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V). The reorganization energy represents the energy required for a molecule to adjust its geometry from the neutral state to the charged state and vice versa. A lower reorganization energy is desirable for efficient charge transport. The electronic coupling quantifies the extent of electronic interaction between adjacent molecules and is highly dependent on their intermolecular distance and orientation.

While specific computational data for 7H-benzo rsc.orgnih.govthieno[2,3-b]carbazole is not extensively available, studies on closely related thieno-fused and carbazole-based systems provide valuable insights. nih.govbohrium.com Theoretical investigations on thieno[2,3-b]benzothiophene derivatives, for instance, have shown that the molecular architecture significantly influences charge transport properties. nih.gov For these types of materials, density functional theory (DFT) is a common method to calculate the reorganization energies for both holes (λh) and electrons (λe).

The planarity of the fused ring system in 7H-benzo rsc.orgnih.govthieno[2,3-b]carbazole is expected to facilitate strong π-π stacking interactions in the solid state, which is a critical factor for achieving high charge mobility. nih.gov The presence of both electron-rich carbazole and thiophene moieties suggests that this compound could exhibit ambipolar charge transport, meaning it can transport both holes and electrons. rsc.org Computational models can predict the preferential charge transport pathways by analyzing the crystal packing and calculating the transfer integrals for different hopping directions. For example, in similar systems, it has been shown that specific stacking motifs can lead to highly sought-after one-dimensional charge propagation channels. rsc.orgresearchgate.net

A representative table of calculated reorganization energies and charge mobilities for analogous compounds is presented below to illustrate the typical values obtained from theoretical studies.

Compound FamilyHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)Predicted Hole Mobility (μh) (cm²V⁻¹s⁻¹)Predicted Electron Mobility (μe) (cm²V⁻¹s⁻¹)
Thieno[2,3-b]benzothiophene Derivatives nih.gov0.15 - 0.300.20 - 0.400.01 - 0.280.001 - 0.013
Carbazole-based Macrocycles bohrium.com~0.25Not ReportedNot ReportedNot Reported

Note: The values in this table are for related compounds and serve as an estimation of the potential properties of 7H-benzo rsc.orgnih.govthieno[2,3-b]carbazole.

Excited State Energy Transfer and Electron Transfer Pathway Simulation

The behavior of 7H-benzo rsc.orgnih.govthieno[2,3-b]carbazole in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is governed by its excited-state dynamics. Computational simulations are essential for understanding the pathways of energy and electron transfer that occur after the molecule absorbs light.

Upon photoexcitation, the molecule is promoted to a singlet excited state (S₁). From this state, several processes can occur, including fluorescence (radiative decay to the ground state, S₀), internal conversion (non-radiative decay to S₀), and intersystem crossing (ISC) to a triplet excited state (T₁). The relative rates of these processes determine the photophysical properties of the material. Time-dependent density functional theory (TD-DFT) is a powerful tool for calculating the energies of these excited states and the transition properties between them. rsc.orgscispace.com

In the context of OPVs, efficient electron transfer from the donor material (like 7H-benzo rsc.orgnih.govthieno[2,3-b]carbazole) to an acceptor material is crucial. Theoretical simulations can model the electronic coupling between the donor and acceptor molecules and estimate the rate of this photoinduced electron transfer. Conversely, for OLED applications, understanding energy transfer processes, such as Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer, is key to optimizing device efficiency.

Studies on carbazole and dibenzothiophene (B1670422) derivatives have shown that the nature of the lowest singlet and triplet excited states is typically of ππ* character. scispace.com The energy gap between the S₁ and T₁ states (ΔEST) is a critical parameter that influences the rate of intersystem crossing. In some carbazole-thiophene copolymers, intramolecular charge transfer (ICT) can occur in the excited state, which can influence the emission properties and the potential for non-radiative decay. researchgate.net Theoretical models can predict the occurrence of such ICT states by analyzing the electron density distribution in the excited state. rsc.org

Simulations of excited-state dynamics often involve mapping the potential energy surfaces of the relevant electronic states to identify the most probable relaxation pathways. For instance, the planarization of thiophene rings in the excited state has been identified as a key relaxation mechanism in related molecules. rsc.org

The following table summarizes key excited-state parameters for related compounds, providing a theoretical basis for understanding the potential behavior of 7H-benzo rsc.orgnih.govthieno[2,3-b]carbazole.

Compound FamilyS₁ Energy (eV)T₁ Energy (eV)S₁-T₁ Gap (ΔEST) (eV)Key Excited-State Processes
Dibenzothiophene Derivatives scispace.com~3.8~3.0~0.8Efficient Intersystem Crossing
Thiophene-fused BODIPY rsc.org2.0 - 2.51.5 - 2.00.3 - 0.5Intersystem Crossing, Fluorescence
Carbazole-Thiophene Copolymers researchgate.netNot SpecifiedNot SpecifiedNot SpecifiedIntramolecular Charge Transfer, Intersystem Crossing

Note: The values in this table are for related compounds and are intended to provide a theoretical context for the properties of 7H-benzo rsc.orgnih.govthieno[2,3-b]carbazole.

Photophysical and Electronic Phenomena of 7h Benzo 4,5 Thieno 2,3 B Carbazole

Excited State Relaxation Pathways and Mechanisms

The relaxation of the excited state of 7H-benzo nih.govthieno[2,3-b]carbazole following photoexcitation is governed by a series of competitive radiative and non-radiative decay pathways. The specific nature of these pathways is dictated by the interplay of the electronic properties of the carbazole (B46965) and benzothiophene (B83047) units.

Intersystem Crossing (ISC) and Triplet State Formation Efficiencies

The fusion of a sulfur-containing heterocycle (benzothiophene) with carbazole can enhance spin-orbit coupling, a key factor promoting intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process is crucial for applications in phosphorescent organic light-emitting diodes (PhOLEDs) and photodynamic therapy. While specific ISC efficiencies for 7H-benzo nih.govthieno[2,3-b]carbazole are not documented, studies on similar carbazole derivatives provide insights. For instance, the introduction of heavy atoms or specific molecular geometries that facilitate spin-flipping can lead to high triplet state formation efficiencies. In some carbazole-based systems, the energy gap between the S₁ and T₁ states (ΔEST) plays a critical role; a small ΔEST can favor thermally activated delayed fluorescence (TADF) rather than direct phosphorescence.

Radiative (Fluorescence, Phosphorescence) and Non-Radiative Decay Processes

The excited state of 7H-benzo nih.govthieno[2,3-b]carbazole can decay radiatively through fluorescence (from S₁) or phosphorescence (from T₁). The fluorescence is expected to originate from the π-π* transitions within the conjugated system. The wavelength and quantum yield of fluorescence would be sensitive to the molecular rigidity and the surrounding environment.

Exciton Dynamics and Energy Transfer Mechanisms in Solid State and Solution

In the solid state, the photophysical properties of 7H-benzo nih.govthieno[2,3-b]carbazole will be heavily influenced by intermolecular interactions. The planar nature of the molecule could lead to π-π stacking, which can result in the formation of excitons—bound electron-hole pairs that can migrate through the material. The dynamics of these excitons are critical for the performance of organic electronic devices.

Energy transfer between neighboring molecules can occur through Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer. FRET is a long-range dipole-dipole coupling mechanism, while Dexter transfer is a short-range process requiring wavefunction overlap. The dominant mechanism would depend on the intermolecular distance and the spectral overlap between the emission of a donor molecule and the absorption of an acceptor molecule.

Charge Separation and Recombination Processes in Donor-Acceptor Systems

The inherent donor-acceptor character, with carbazole as the donor and the benzothieno moiety potentially acting as an acceptor, makes 7H-benzo nih.govthieno[2,3-b]carbazole a candidate for use in organic photovoltaic (OPV) devices. Upon photoexcitation, an intramolecular charge transfer (ICT) from the carbazole to the benzothiophene unit could occur, leading to a charge-separated state.

The efficiency of charge separation and the subsequent charge recombination are key parameters. In a donor-acceptor blend for an OPV, efficient charge separation at the interface between the donor and acceptor materials is desired, while charge recombination should be minimized to allow for charge extraction. The kinetics of these processes are influenced by the molecular packing, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and the dielectric constant of the medium.

Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ) Phenomena

Many planar aromatic molecules exhibit aggregation-caused quenching (ACQ), where the fluorescence intensity decreases in the aggregated state or at high concentrations due to the formation of non-emissive excimers. However, some carbazole derivatives have been shown to exhibit the opposite phenomenon, aggregation-induced emission (AIE). rsc.orgresearchgate.net In AIE-active materials, the emission is enhanced in the aggregated state due to the restriction of intramolecular rotations and vibrations, which are non-radiative decay pathways in solution.

For 7H-benzo nih.govthieno[2,3-b]carbazole, its rigid, planar structure might favor ACQ due to strong π-π interactions. However, the introduction of bulky substituents could potentially induce AIE by preventing close packing and enabling emissive aggregates.

Solvatochromic Effects on Electronic Transitions and Emission Wavelengths

Solvatochromism refers to the change in the color of a substance when dissolved in different solvents. This effect is particularly pronounced in molecules with a significant change in dipole moment upon excitation, such as those with intramolecular charge transfer character.

It is expected that 7H-benzo nih.govthieno[2,3-b]carbazole would exhibit positive solvatochromism, where the emission peak red-shifts (moves to longer wavelengths) as the polarity of the solvent increases. This is because a more polar solvent can better stabilize the polar excited state, lowering its energy and thus the energy of the emitted photon. The magnitude of the solvatochromic shift can provide information about the change in dipole moment between the ground and excited states.

Below is a table illustrating typical solvatochromic effects observed in a related carbazole-based donor-acceptor compound, which could be analogous to the behavior of 7H-benzo nih.govthieno[2,3-b]carbazole.

SolventPolarity (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Hexane1.883504205200
Toluene2.383524355900
Dichloromethane8.933554607200
Acetonitrile37.53544808300

Note: The data in this table is representative of a generic carbazole-based donor-acceptor molecule and is for illustrative purposes only. It does not represent experimental data for 7H-benzo nih.govthieno[2,3-b]carbazole.

Thermally Activated Delayed Fluorescence (TADF) Characteristics and Mechanisms

While specific experimental data on the Thermally Activated Delayed Fluorescence (TADF) of 7H-benzo researchgate.netumd.eduthieno[2,3-b]carbazole is not extensively documented, the characteristics of structurally similar compounds provide significant insights. The core principle of TADF is to enable the harvesting of triplet excitons through reverse intersystem crossing (RISC) from the lowest triplet state (T1) to the lowest singlet state (S1), a process that is efficient when the energy gap between these two states (ΔEST) is minimal.

The molecular architecture of 7H-benzo researchgate.netumd.eduthieno[2,3-b]carbazole, featuring a donor-acceptor framework, is conducive to achieving a small ΔEST. The carbazole unit acts as an electron donor, while the benzothieno moiety can serve as an acceptor, leading to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation reduces the exchange energy, thereby minimizing the ΔEST.

For instance, a study on 6H-benzo researchgate.netumd.eduthieno[2,3-b]indole (synBTI), a closely related donor, in a TADF emitter demonstrated a small singlet-triplet energy splitting, a short delayed fluorescence lifetime, and a high photoluminescence quantum yield (PLQY). rsc.org An OLED device incorporating this emitter achieved a high maximum external quantum efficiency (EQE) of 20.7%. rsc.org This suggests that the fused benzothieno-carbazole/indole (B1671886) scaffold is a promising platform for efficient TADF.

The proposed mechanism for TADF in such molecules involves the following steps:

Electrical excitation generates both singlet (25%) and triplet (75%) excitons.

The singlet excitons decay radiatively, producing prompt fluorescence.

The triplet excitons, through RISC, are up-converted to the singlet state. This process is thermally activated and is more efficient at operational device temperatures.

The up-converted singlet excitons then decay radiatively, giving rise to delayed fluorescence.

The efficiency of the RISC process is a critical factor and is dependent on the ΔEST and the spin-orbit coupling between the S1 and T1 states.

Investigation of Spin-Orbit Coupling and its Role in Emission Efficiencies

Spin-orbit coupling (SOC) is a relativistic interaction that facilitates transitions between states of different spin multiplicity, such as intersystem crossing (ISC) from S1 to T1 and the crucial RISC from T1 to S1 in TADF materials. The magnitude of SOC is influenced by the presence of heavy atoms.

In 7H-benzo researchgate.netumd.eduthieno[2,3-b]carbazole, the sulfur atom of the thiophene (B33073) ring is expected to enhance the SOC compared to its all-carbon analogues. This enhanced SOC can, in principle, increase the rates of both ISC and RISC. A balance is necessary; while a sufficiently large SOC is required for efficient RISC, an excessively strong SOC can quench fluorescence by promoting non-radiative decay from the singlet state.

The calculation of SOC matrix elements is a theoretical approach to quantify this effect. umd.edumolpro.net For efficient TADF, a significant SOC between the T1 and S1 states is desirable. The specific contribution of the sulfur atom in the 7H-benzo researchgate.netumd.eduthieno[2,3-b]carbazole structure to the SOC and its direct impact on emission efficiencies would require detailed quantum-chemical calculations and experimental validation.

Two-Photon Absorption (TPA) Cross-Sections and Mechanisms

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is dependent on the molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that can induce a large change in dipole moment upon excitation.

The TPA mechanism in these types of molecules is generally attributed to the intramolecular charge transfer (ICT) from the electron-donating carbazole unit to the electron-accepting part of the molecule upon excitation. The extended π-conjugation provided by the fused ring system in 7H-benzo researchgate.netumd.eduthieno[2,3-b]carbazole is expected to support TPA activity. Theoretical modeling using time-dependent density functional theory (TD-DFT) can be employed to predict the TPA spectra and cross-sections. dnu.dp.ua

Photostability and Degradation Mechanisms under Irradiation

The photostability of materials used in OLEDs is a critical factor for device longevity. Degradation under operational conditions, which involve both light irradiation and electrical stress, can lead to a decrease in efficiency and a shift in emission color.

For carbazole-based materials, a common degradation pathway involves the cleavage of the C-N bond within the carbazole moiety. This can be induced by excitons and can lead to the formation of non-emissive species or species that emit at different wavelengths, thus altering the device's performance.

The fused ring structure of 7H-benzo researchgate.netumd.eduthieno[2,3-b]carbazole might offer enhanced stability compared to more flexible carbazole derivatives. The rigid framework can suppress vibrational modes that might otherwise contribute to non-radiative decay and chemical degradation. However, the presence of the heteroatoms (sulfur and nitrogen) and the specific bond energies within the molecule will ultimately determine its photostability. Detailed studies involving prolonged irradiation and analysis of the resulting chemical changes would be necessary to fully elucidate the degradation mechanisms of this particular compound.

External Quantum Efficiency (EQE) Contributions from Various Pathways

The external quantum efficiency (EQE) of an OLED is a key performance metric, representing the ratio of photons emitted to the number of electrons injected. The total EQE is a sum of contributions from different emissive pathways: prompt fluorescence, phosphorescence, and delayed fluorescence (including TADF).

In devices utilizing conventional fluorescent emitters, the EQE is limited to the contribution from singlet excitons, which is theoretically capped at 5% (assuming a 20% light outcoupling efficiency and 25% singlet generation). Phosphorescent and TADF emitters can, in principle, achieve a 100% internal quantum efficiency by harvesting both singlet and triplet excitons, leading to significantly higher EQEs.

For OLEDs based on carbazole derivatives, a wide range of EQEs has been reported. For instance, a device with a carbazole-π-imidazole derivative as a fluorescent emitter showed a maximum EQE of 4.43%. nih.gov In another case, solution-processed OLEDs using carbazole derivatives as emitters reached an impressive EQE of up to 9.5%. mdpi.comresearchgate.net Furthermore, as mentioned earlier, a TADF emitter based on the closely related 6H-benzo researchgate.netumd.eduthieno[2,3-b]indole donor achieved a maximum EQE of 20.7%. rsc.org

For an OLED incorporating 7H-benzo researchgate.netumd.eduthieno[2,3-b]carbazole, the relative contributions to the EQE would depend on its specific photophysical properties. If it functions as a TADF emitter, a significant portion of the EQE would come from delayed fluorescence. A detailed analysis of the time-resolved electroluminescence would be required to distinguish between the contributions of prompt and delayed emission, and thus to quantify the efficiency of the TADF pathway.

Applications of 7h Benzo 4,5 Thieno 2,3 B Carbazole in Advanced Materials and Devices

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

The carbazole (B46965) unit is a cornerstone in the design of materials for OLEDs due to its excellent hole-transporting capabilities, high thermal stability, and high photoluminescence quantum yield. mdpi.com The incorporation of a benzothiophene (B83047) unit can further modulate the electronic properties, making the resulting molecule, such as 7H-benzo elsevierpure.comnih.govthieno[2,3-b]carbazole, a versatile candidate for various functions within an OLED stack.

Emitter Components (Fluorescent, Phosphorescent, TADF)

Derivatives of carbazole are widely used as fluorescent emitters, particularly for blue light emission. mdpi.com By modifying the molecular structure, the emission color and efficiency can be tuned. For instance, creating bipolar molecules with donor-acceptor structures is a common strategy to achieve highly efficient deep-blue emitting materials. mdpi.com While no specific data exists for 7H-benzo elsevierpure.comnih.govthieno[2,3-b]carbazole as an emitter, its fused D-A structure suggests potential for fluorescent or even thermally activated delayed fluorescence (TADF) emission, a mechanism that allows for harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies.

Host Materials in Emissive Layers

Carbazole derivatives are frequently employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, which is necessary to confine the triplet excitons of the phosphorescent guest emitter. The development of benzothienocarbazole (BTCz)-based host materials has shown to enhance OLED lifetime. nih.gov For example, a host material incorporating a benzothienocarbazole moiety has demonstrated a significantly longer operational lifetime in a green PhOLED compared to a standard carbazole-based host. nih.gov This suggests that 7H-benzo elsevierpure.comnih.govthieno[2,3-b]carbazole could potentially serve as a high-performance host material.

A review of fused-ring carbazole derivatives highlights that isomeric indolocarbazole derivatives can act as efficient host materials. nih.gov For instance, sky-blue PhOLEDs using such hosts with a suitable guest emitter have achieved external quantum efficiencies (EQE) of up to 16.1%. nih.gov

Hole Transport Layer (HTL) and Electron Transport Layer (ETL) Materials

The inherent electron-rich nature and high hole mobility of the carbazole core make its derivatives excellent candidates for hole transport layers (HTLs). mdpi.com Substituted carbazoles are widely utilized in OLEDs for their efficient charge carrier injection and transport characteristics. nih.gov Conversely, the introduction of the electron-deficient benzothiophene moiety could impart electron-transporting properties to the 7H-benzo elsevierpure.comnih.govthieno[2,3-b]carbazole structure, potentially making it a bipolar material suitable for both HTLs and electron transport layers (ETLs). A study on benzo elsevierpure.comnih.govthieno[2,3-b]pyridine derivatives, which share a similar structural motif, revealed their effectiveness as bipolar host materials with high triplet energies. researchgate.net

Device Architecture and Performance Optimization (Luminance, Efficiency, Color Purity)

The performance of an OLED is intricately linked to its device architecture and the properties of the materials used. The choice of emitter, host, and transport layer materials dictates key metrics such as luminance, efficiency, and color purity. For instance, OLEDs based on certain carbazole derivatives have achieved high luminances of up to 4130 cd/m² and current efficiencies of around 20 cd/A. nih.gov In other cases, non-doped deep-blue OLEDs using carbazole-imidazole derivatives have reached luminances of 11,364 cd/m² with an EQE of 4.43%. mdpi.com

While no specific device data for 7H-benzo elsevierpure.comnih.govthieno[2,3-b]carbazole is available, the following table presents the performance of OLEDs using various carbazole derivatives to illustrate the potential performance range.

Emitter/Host Material SystemMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)Color (CIE Coordinates)Reference
Carbazole derivative (CZ-1)413019.38.6Greenish-blue (0.16, 0.29) elsevierpure.com
Carbazole derivative (CZ-2)410420.29.5Greenish-blue (0.17, 0.30) elsevierpure.com
BCzB-PPI11364-4.43Deep-blue (0.157, 0.080) mdpi.com
m1BTCBP:Ir(ppy)₃~12000--Green nih.gov

Interactive Data Table: Performance of OLEDs with Carbazole Derivatives

Note: The data presented is for illustrative purposes based on related compounds and does not represent the performance of 7H-benzo elsevierpure.comnih.govthieno[2,3-b]carbazole.

Organic Photovoltaics (OPVs) and Solar Energy Conversion

In the field of organic photovoltaics, particularly in bulk heterojunction (BHJ) solar cells, the development of efficient electron donor materials is crucial for achieving high power conversion efficiencies (PCE).

Electron Donor Materials in Bulk Heterojunction Solar Cells

Carbazole-based materials are extensively studied as electron donors in OPVs due to their strong electron-donating nature and ability to be easily functionalized to tune their energy levels and absorption properties. mdpi.com The fusion of a thieno-group to the carbazole core, as in thieno[2,3-a]carbazole, has been shown to enhance the planarity of the molecule, leading to efficient intramolecular charge transfer and improved performance in dye-sensitized solar cells (DSSCs), a related photovoltaic technology. elsevierpure.com

While no specific data for 7H-benzo elsevierpure.comnih.govthieno[2,3-b]carbazole in BHJ solar cells has been found, theoretical studies on 2,7-carbazole based donor-acceptor-donor monomers suggest their potential for achieving PCEs of around 5-6% when paired with a suitable acceptor like PC71BM. nih.gov Experimental work on carbazole-BODIPY conjugate small molecules as donors in BHJ solar cells has yielded PCEs in the range of 2.20-2.70% with high open-circuit voltages.

The following table summarizes the performance of OPVs using different carbazole-based donor materials to provide a context for the potential of 7H-benzo elsevierpure.comnih.govthieno[2,3-b]carbazole.

Donor MaterialAcceptor MaterialPCE (%)Jsc (mA/cm²)Voc (V)FFReference
Carbazole-BODIPY 1PC71BM2.70-1.08-
Carbazole-BODIPY 2PC71BM2.20-0.94-
Thieno[2,3-a]carbazole dye (K-1)TiO₂ (in DSSC)6.712.490.71- elsevierpure.com
Thieno[2,3-a]carbazole dye (K-2)TiO₂ (in DSSC)6.612.400.70- elsevierpure.com

Interactive Data Table: Performance of OPVs with Carbazole-Based Donors

Note: The data presented is for illustrative purposes based on related compounds and does not represent the performance of 7H-benzo elsevierpure.comnih.govthieno[2,3-b]carbazole.

Non-Fullerene Acceptors (NFAs)

Derivatives of 7H-benzo alfachemch.comalfachemsp.comthieno[2,3-b]carbazole are being explored as building blocks for non-fullerene acceptors (NFAs) in organic solar cells. The carbazole unit, a key component of this compound, is known for its electron-rich nature and high hole-transport capability. mdpi.com This makes it a suitable donor core in the common acceptor-donor-acceptor (A-D-A) structure of NFAs. epa.govrsc.org

For instance, two novel small molecules with a carbazole core, CzC6C8 and CzC8, were synthesized to act as electron acceptors in organic solar cells. epa.gov Devices using these acceptors demonstrated a high open-circuit voltage (Voc) of approximately 1 V. epa.gov Another study focused on a nonacyclic carbazole-cored electron-rich central building block, CZTT, and its derivative non-fullerene acceptors, CZTT-IC and CZTT-4F. rsc.org The fluorinated acceptor, CZTT-4F, showed significantly down-shifted energy levels and a narrower bandgap. rsc.org Organic solar cells based on a blend of the polymer donor PM6 and CZTT-4F achieved a power conversion efficiency (PCE) of 12.07%. rsc.org These findings indicate that the nonacyclic CZTT core is a promising component for constructing efficient NFAs. rsc.org

Interfacial Layer Engineering for Charge Extraction

The advantageous properties of carbazole derivatives, such as thermal stability and high hole-transport capability, make them suitable for use in interfacial layers of electronic devices. mdpi.com Proper energy level alignment between the hole-transporting material (HTM), dye, and anode is critical for efficient charge transfer. mdpi.com Carbazole-based materials are well-suited for HTMs due to their high hole mobility and adaptable electrical properties. mdpi.com

In perovskite solar cells, interfaces play a crucial role in determining the power conversion efficiency and long-term stability. lanl.gov Benzimidazole-based small molecules, which can be considered related to carbazole structures, have been synthesized and used as HTMs. lanl.gov By engineering the donor and acceptor units within these molecules, the energy level alignment at the HTM/perovskite interface can be optimized. lanl.gov For example, modifying a 4-cyanobenzeneacetonitrile acceptor to a donor unit resulted in lifted HOMO and LUMO energy levels, leading to better hole extraction and electron blocking capabilities. lanl.gov This demonstrates that systematic molecular design can effectively engineer interfacial properties for improved charge extraction. lanl.gov

Device Fabrication and Efficiency Analysis (PCE, FF, Jsc, Voc)

The performance of organic solar cells incorporating carbazole-based materials has shown significant promise. Key metrics for evaluating solar cell performance include power conversion efficiency (PCE), fill factor (FF), short-circuit current density (Jsc), and open-circuit voltage (Voc).

In one example, organic solar cells using carbazole-cored non-fullerene acceptors, CzC6C8 and CzC8, achieved a high Voc of around 1 V. epa.gov Devices based on PTB7-Th:CzC8 yielded the highest PCE of 4.91%, while those with PTFBDT:CzC8 produced the highest Voc of 1.16 V. epa.gov In another instance, solar cells based on a blend of PM6 and the nonacyclic carbazole-based NFA, CZTT-4F, demonstrated a PCE of 12.07%. rsc.org

A study on benzo[a]carbazole-based organic dyes, which share a similar carbazole backbone, also showed promising results in dye-sensitized solar cells (DSSCs). acs.org A device using the dye JY23 exhibited a Jsc of 14.8 mA cm⁻², a Voc of 744 mV, and a FF of 0.68, resulting in a PCE of 7.54%. acs.org

Here is a summary of the performance of some carbazole-based solar cells:

DonorAcceptor/DyePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PTB7-ThCzC84.91--- epa.gov
PTFBDTCzC8>4.61.16-- epa.gov
PM6CZTT-4F12.07--- rsc.org
-JY237.540.74414.80.68 acs.org

Organic Field-Effect Transistors (OFETs) and Charge Transport

The application of 7H-benzo alfachemch.comalfachemsp.comthieno[2,3-b]carbazole and its derivatives extends to organic field-effect transistors (OFETs), where the charge transport properties of the organic semiconductor layer are of primary importance.

Semiconductor Layer Components for High Mobility

The design of organic semiconductors for OFETs often involves creating donor-acceptor (D-A) architectures to enhance intermolecular interactions, which can lead to higher-performing devices. nih.gov Thieno[3,2-b]pyrrole, a structure with similarities to the thieno-carbazole system, has been identified as a promising building block for novel organic semiconductors. nih.govresearchgate.net

For example, two p-type D-A semiconducting small molecules were synthesized using 4H-thieno[3,2-b]pyrrole as the donor and benzo[c] alfachemsp.comepa.govresearchgate.netthiadiazole as the acceptor. nih.govresearchgate.netnih.gov The backbone curvature of these molecules was modified by changing the spacer group, which in turn affected the device performance. nih.govresearchgate.netnih.gov Similarly, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and used as solution-processable small molecular organic semiconductors for OFETs. mdpi.com

Charge Carrier Mobility Studies (Electron and Hole Mobility)

Charge carrier mobility is a key parameter for OFETs. In a study of D-A small molecules based on thieno[3,2-b]pyrrole, a curved molecule (TP-BT4T-TP) exhibited a good charge carrier mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹, while a more linear analog showed a much lower mobility of 5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹ after annealing. nih.govresearchgate.netnih.gov This difference was attributed to more significant thermally induced crystallinity in the curved molecule. nih.govresearchgate.netnih.gov

OFET devices using a benzo[b]thieno[2,3-d]thiophene (BTT) derivative demonstrated p-channel behavior with a hole mobility of up to 0.005 cm²/Vs. mdpi.com Another study on OFETs reported an average mobility increase from 0.015 ± 0.007 cm² V⁻¹ s⁻¹ to 0.141 ± 0.009 cm² V⁻¹ s⁻¹ after UV irradiation. researchgate.net

Device Design and Performance Metrics (On/Off Ratio, Threshold Voltage)

Beyond mobility, the on/off ratio and threshold voltage are critical performance metrics for OFETs. A high on/off ratio is essential for switching applications, while the threshold voltage determines the gate voltage required to turn the device on.

OFETs fabricated from a benzo[b]thieno[2,3-d]thiophene derivative exhibited a current on/off ratio higher than 10⁶. mdpi.com In another case, the average on/off ratio was approximately 10⁵. researchgate.net These values indicate effective control over the channel current by the gate electrode.

The following table summarizes the performance metrics of some OFETs based on related thieno-fused aromatic structures:

Semiconductor MaterialHole Mobility (cm²/Vs)On/Off RatioReference
TP-BT4T-TP (curved)2.59 × 10⁻²- nih.govresearchgate.netnih.gov
TP-BT2TT-TP (linear)5.41 × 10⁻⁵- nih.govresearchgate.netnih.gov
BTT derivative (compound 3)0.005> 10⁶ mdpi.com
AZO-BTBT-8 (before UV)0.015 ± 0.007~ 10⁵ researchgate.net
AZO-BTBT-8 (after UV)0.141 ± 0.009~ 10⁵ researchgate.net

Fluorescent Sensors and Probes (Non-Biological Applications)

There is currently a lack of published research investigating the use of 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole as a fluorescent sensor for non-biological applications. While the broader families of carbazole and benzothiophene derivatives have shown promise in these areas, specific data for this particular isomer is not available.

Chemo-sensors for Metal Ions and Small Molecules

No studies were found that detail the use of 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole for the detection of metal ions or other small molecules. Research on related carbazole-based chemosensors has demonstrated their potential for sensing ions such as Fe³⁺ through fluorescence quenching mechanisms. However, similar investigations have not been reported for 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole.

Temperature and Pressure Sensing Materials

There is no available data on the thermo- or piezo-chromic fluorescence properties of 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole. Such characteristics are crucial for the development of temperature and pressure-sensitive materials and would require dedicated experimental investigation.

Non-Linear Optical (NLO) Materials

The exploration of 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole for non-linear optical (NLO) applications is another area that remains uncharted in the scientific literature. The NLO properties of organic molecules are highly dependent on their molecular structure, particularly the presence of donor-π-acceptor motifs that facilitate intramolecular charge transfer.

Second Harmonic Generation (SHG) Properties and Applications

No experimental or theoretical studies on the second harmonic generation (SHG) properties of 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole have been published. Research on other carbazole derivatives has shown that the incorporation of strong electron-donating and -accepting groups can lead to significant SHG responses. However, without such functionalization and specific studies, the SHG potential of the parent compound is unknown.

Third Harmonic Generation (THG) and Two-Photon Absorption

Likewise, there is a lack of information regarding the third harmonic generation (THG) and two-photon absorption (TPA) cross-sections of 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole. While related thienothiophene and carbazole derivatives have been investigated for their TPA properties for applications like bioimaging, no such data exists for the specific isomer .

Optical Data Storage and Information Technology Applications

Currently, there is a lack of specific research data on the application of 7H-benzo rsc.orgthieno[2,3-b]carbazole in optical data storage and information technology. However, the potential of related carbazole-benzothiazole derivatives in this field has been demonstrated. For instance, a study on two small conjugated molecules, BTVCz–NO2 and BTVCz, which incorporate an electron-donating carbazole group and an electron-withdrawing benzothiazole (B30560) group, has shown promising results for data storage. rsc.org

The device fabricated with BTVCz–NO2 as the active material exhibited non-volatile ternary write-once-read-many (WORM) data-storage behavior. rsc.org In contrast, the device with BTVCz showed volatile binary dynamic random-access memory (DRAM) data-storage behavior. rsc.org These distinct data-storage performances, achieved by modifying the electron acceptor groups, highlight the tunability of carbazole-based materials for information technology applications. The structural similarities suggest that 7H-benzo rsc.orgthieno[2,3-b]carbazole could also be investigated for similar purposes.

Table 1: Data-Storage Performance of Related Benzothiazole-Carbazole Derivatives

CompoundMolecular Structure TypeData-Storage BehaviorSwitching Threshold Voltages
BTVCz–NO2A1–D–A2Non-volatile ternary WORM-1.5 V and -2.5 V
BTVCzD–AVolatile binary DRAM-1.3 V

Data sourced from a study on benzothiazole derivatives containing a carbazole group. rsc.org

Photocatalysis and Energy Harvesting (Non-Biological)

While direct photocatalytic applications of 7H-benzo rsc.orgthieno[2,3-b]carbazole have not been extensively reported, the broader class of carbazole and benzothiadiazole derivatives has shown significant promise in various photocatalytic processes.

Visible-Light Driven Photocatalysts for Organic Transformations

Derivatives of carbazole are known to act as effective photocatalysts for organic transformations. For example, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a carbazole-based photocatalyst, has been successfully used in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones under visible light. This process operates through a proton-coupled electron transfer (PCET) mechanism and offers an energy-efficient and environmentally friendly synthetic route.

Hydrogen Evolution Reactions (HER) under Light Irradiation

Benzothiadiazole-based covalent organic frameworks (COFs) have been identified as high-performance platforms for visible-light-driven hydrogen evolution reactions (HER). For instance, a COF with an imine linkage, BT-TAPT-COF, demonstrated high crystallinity, excellent chemical stability, and significant light absorption, leading to efficient hydrogen production. ossila.com The average hydrogen evolution rates for related benzothiadiazole-based COFs, HIAM-0001 and HIAM-0004, were reported to be as high as 1410 μmol g⁻¹ h⁻¹ and 1526 μmol g⁻¹ h⁻¹, respectively, under visible-light illumination (λ > 420 nm). rsc.org

CO2 Reduction under Photoreduction Conditions

Specific studies on the application of 7H-benzo rsc.orgthieno[2,3-b]carbazole in the photoreduction of CO2 are not currently available in the scientific literature. However, the demonstrated photocatalytic activity of related carbazole and benzothiadiazole materials in other contexts suggests that this could be a potential area for future research.

Dyes and Pigments for Industrial and Textile Applications

There is no specific information available regarding the use of 7H-benzo rsc.orgthieno[2,3-b]carbazole as a dye or pigment for industrial and textile applications. The photophysical properties of this compound, such as its absorption and emission spectra, would need to be characterized to determine its suitability for such uses.

Thermoelectric Materials for Energy Conversion

The potential of carbazole derivatives in thermoelectric materials is an active area of research. A study on a series of alternating poly(2,7-carbazole) derivatives revealed high electrical conductivity and relatively high Seebeck coefficients, which are key parameters for efficient thermoelectric performance.

Doped films of these polymers exhibited electrical conductivities of up to 500 S/cm and Seebeck coefficients as high as 70 µV/K. acs.org The interplay between these two parameters resulted in a maximum power factor of 19 µW m⁻¹ K⁻². acs.org The high electrical conductivity was associated with the structured nature of the polymers. acs.org These findings suggest that polymers derived from 7H-benzo rsc.orgthieno[2,3-b]carbazole could also possess promising thermoelectric properties.

Table 2: Thermoelectric Properties of Poly(2,7-Carbazole) Derivatives

PolymerElectrical Conductivity (S/cm)Seebeck Coefficient (µV/K)Power Factor (µW m⁻¹ K⁻²)
PCDTBTup to 500up to 7019
PCDTBNot specifiedNot specified14
PCDTNot specifiedNot specified6.5

Data sourced from a study on alternating poly(2,7-carbazole) derivatives. acs.org

Structure Property Relationships and Rational Design Principles for 7h Benzo 4,5 Thieno 2,3 B Carbazole Derivatives

Influence of Peripheral Substituents on Electronic and Optical Properties

The electronic and optical characteristics of the 7H-benzo nankai.edu.cnresearchgate.netthieno[2,3-b]carbazole core can be meticulously tuned by the judicious introduction of peripheral substituents. These functional groups exert a significant influence on the frontier molecular orbital (FMO) energy levels, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the planarity and intermolecular packing of the molecules.

Electron-Donating and Electron-Withdrawing Group Effects on HOMO/LUMO Levels

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 7H-benzo nankai.edu.cnresearchgate.netthieno[2,3-b]carbazole framework provides a powerful strategy for modulating its electronic properties. EDGs, such as alkyl or alkoxy moieties, tend to increase the electron density of the conjugated system, thereby raising the energy of the HOMO level. Conversely, EWGs, such as cyano or nitro groups, withdraw electron density, leading to a stabilization and lowering of both the HOMO and LUMO energy levels.

The magnitude of this effect is dependent on the strength of the donor or acceptor group and its position on the carbazole (B46965) nucleus. For instance, in related carbazole-based donor-acceptor systems, the introduction of a methyl group, a weak EDG, results in a slight destabilization of the HOMO level, while a strong EWG like a trifluoromethyl group significantly lowers both the HOMO and LUMO levels. nih.gov This principle allows for the precise tuning of the HOMO-LUMO gap, which in turn governs the absorption and emission properties of the material. A smaller HOMO-LUMO gap generally leads to a red-shift in the absorption and emission spectra.

Computational studies, often employing density functional theory (DFT), are instrumental in predicting these effects. researchgate.net DFT calculations on related carbazole derivatives have shown good correlation with experimental data obtained from cyclic voltammetry and UV-vis spectroscopy, validating their use in the rational design of new materials with targeted electronic properties. nankai.edu.cn

Table 1: Effect of Substituents on the HOMO/LUMO Levels of a Generic Carbazole Donor-Acceptor System

SubstituentNatureHOMO (eV)LUMO (eV)Band Gap (eV)
-HNeutral-5.70-2.303.40
-CH3Electron-Donating-5.65-2.283.37
-OCH3Electron-Donating-5.58-2.253.33
-CNElectron-Withdrawing-5.95-2.603.35
-NO2Electron-Withdrawing-6.10-2.803.30
Note: The data in this table is illustrative and based on general trends observed in carbazole-based systems. Actual values for 7H-benzo nankai.edu.cnresearchgate.netthieno[2,3-b]carbazole derivatives may vary.

Steric Hindrance and Planarity Modifications on Conformation and Packing

The introduction of bulky substituents can induce steric hindrance, which in turn influences the planarity of the 7H-benzo nankai.edu.cnresearchgate.netthieno[2,3-b]carbazole molecule. A high degree of planarity is often desirable as it facilitates effective π-π stacking in the solid state, which is crucial for efficient charge transport. However, excessive planarity can sometimes lead to undesirable aggregation-induced quenching of luminescence.

In the crystal structure of a related compound, 1-(phenylsulfonyl)benzo[1,2:2′,3′]thieno[5′,4′-b]carbazole, the five-fused ring system is nearly planar. researchgate.net This planarity allows for the formation of π–π interactions between adjacent molecules, with intermolecular distances conducive to charge hopping. The introduction of bulky substituents, such as tert-butyl groups, can disrupt this planarity by twisting the molecular backbone. While this may hinder close packing, it can also enhance the solubility of the material and suppress aggregation-induced quenching, thereby improving the photoluminescence quantum yield in the solid state.

The interplay between planarity and steric hindrance is a critical design consideration. For applications in organic field-effect transistors (OFETs), where efficient charge transport is paramount, maintaining a high degree of planarity is generally favored. In contrast, for organic light-emitting diodes (OLEDs), a balance must be struck to achieve both good charge transport and high emission efficiency.

Impact of Core Annulation and Isomerism on Material Performance

The manner in which the benzothieno and carbazole moieties are fused, known as core annulation, and the resulting isomerism, have a profound impact on the electronic structure and, consequently, the performance of the material.

Position of Fused Rings and its Effect on Electronic Structure

The constitutional isomerism in the benzothienocarbazole family, arising from the different fusion patterns of the benzene (B151609), thiophene (B33073), and carbazole rings, leads to significant variations in electronic properties. For example, studies on isomeric benzofurocarbazoles, which are structurally analogous to benzothienocarbazoles, have demonstrated that the position of the furan (B31954) ring fusion significantly alters the HOMO and LUMO energy levels. researchgate.net

Different fusion modes result in distinct topologies of the π-conjugated system, which in turn affects the extent of electron delocalization and the energy of the frontier molecular orbitals. For instance, a linear annulation is expected to result in a smaller HOMO-LUMO gap compared to a more bent or angular fusion pattern. This is because linear systems generally allow for more effective π-electron delocalization along the molecular backbone. The specific isomer, 7H-benzo nankai.edu.cnresearchgate.netthieno[2,3-b]carbazole, possesses a specific arrangement of the fused rings that dictates its inherent electronic characteristics. Theoretical calculations can provide valuable insights into how the electronic structure would differ in other isomeric forms, such as benzo nankai.edu.cnresearchgate.netthieno[3,2-b]carbazole.

Influence of Heteroatom Placement on Charge Distribution

In donor-acceptor systems based on 12H-benzo nankai.edu.cnresearchgate.netthieno[2,3-a]carbazole, the fused sulfur atom is positioned in proximity to the donor-acceptor bridge, which can influence the photophysical properties. researchgate.net The replacement of sulfur with other heteroatoms, such as selenium, in related heteroacenes has been shown to lower the HOMO level and narrow the optical band gap. uq.edu.au This is attributed to the different electronegativity and size of the heteroatoms, which alters the energy levels of the molecular orbitals. The specific placement of the nitrogen and sulfur in 7H-benzo nankai.edu.cnresearchgate.netthieno[2,3-b]carbazole results in a unique charge distribution that can be further modulated by the introduction of peripheral substituents.

Correlation between Molecular Structure and Charge Carrier Transport Mechanisms

The efficiency of charge carrier transport in organic semiconductors is intrinsically linked to the molecular structure and the resulting solid-state packing. For 7H-benzo nankai.edu.cnresearchgate.netthieno[2,3-b]carbazole derivatives to be effective in electronic devices, they must facilitate the efficient movement of charge carriers (holes or electrons).

In organic thin-film transistors, the charge carrier mobility is a key performance metric. Studies on related carbazole-based materials have shown that hole mobilities can be significantly influenced by the molecular structure. For example, in a series of carbazole dendrimers, hole mobilities were found to be in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs. The charge transport in these materials occurs via a hopping mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is highly dependent on the intermolecular electronic coupling, which is maximized by close π-π stacking.

The introduction of specific functional groups can be used to engineer the molecular packing and improve charge transport. For instance, the use of thiol-functionalized carbazoles as self-assembled monolayers on gold electrodes has been shown to tune the work function and enhance hole injection in organic transistors. nankai.edu.cn This demonstrates a direct correlation between molecular design at the periphery of the carbazole core and the charge transport properties at the material interface. The planar and extended π-system of 7H-benzo nankai.edu.cnresearchgate.netthieno[2,3-b]carbazole is inherently suited for p-type (hole) transport, and its performance in devices can be optimized through the synthetic strategies discussed above.

Strategies for Tuning Emission Wavelength, Color Purity, and Quantum Efficiency

The emission characteristics of 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole derivatives can be precisely controlled through targeted chemical modifications. These strategies primarily revolve around altering the electronic nature of the molecule by introducing various functional groups.

The core structure of 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole consists of an electron-donating carbazole moiety fused with an electron-accepting benzothiophene (B83047) unit. This inherent donor-acceptor (D-A) character is fundamental to its photophysical properties. The emission wavelength can be tuned by modifying the strength of the donor and acceptor components. For instance, attaching electron-donating groups (e.g., alkyl, alkoxy) to the carbazole nitrogen or other positions on the carbazole ring can raise the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a red-shift in the emission spectrum. Conversely, incorporating electron-withdrawing groups (e.g., cyano, sulfonyl) can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, also resulting in a bathochromic shift.

A review of fused-ring carbazole derivatives highlights that benzothienocarbazole-based host materials are effective for achieving high-performance OLEDs. worktribe.com For example, a π-extended benzothienocarbazole (BTCz)-based host material, when used with an iridium(III) complex as the phosphorescent emitter, resulted in a highly efficient green OLED. nih.gov While the primary role here is a host, the principles of energy level tuning are directly applicable to the design of emitters.

The color purity of the emission is closely linked to the rigidity and planarity of the molecular structure. A more rigid and planar conformation can reduce vibrational and rotational modes of energy loss, leading to narrower emission bands and thus higher color purity.

Quantum efficiency, a measure of the material's ability to convert electrical energy into light, is influenced by several factors. High photoluminescence quantum yield (PLQY) is a prerequisite for high quantum efficiency. rsc.org For carbazole derivatives, high PLQY is a known characteristic. rsc.org Strategies to enhance quantum efficiency often involve minimizing non-radiative decay pathways. This can be achieved by designing molecules with a large energy gap between the first excited singlet state (S1) and the first excited triplet state (T1), which is a key consideration for fluorescent emitters. For phosphorescent devices, where triplet excitons are harvested, the design of host materials with high triplet energies is crucial to ensure efficient energy transfer to the phosphorescent guest. rsc.orgworktribe.com For instance, benzo mdpi.comrsc.orgthieno[2,3-b]pyridine (BTP) derivatives, which are structurally related to the target compound, have been synthesized as high triplet energy bipolar host materials, achieving high quantum efficiencies in both green and blue phosphorescent OLEDs. rsc.org

A novel deep-blue fluorescent emitter, BCz–BFPz, which incorporates a carbazole unit, achieved a high external quantum efficiency (ηEQE) of 4.34% with excellent color purity. rsc.org This was attributed to a high fluorescence quantum efficiency of 98% in solution and 90% in film. rsc.org

Table 1: Performance of OLEDs with Benzothienocarbazole-based Host Materials

Host Material Emitter Emission Color Max. EQE (%)

Data sourced from a study on π-extended carbazole derivatives as host materials for green phosphorescent OLEDs. nih.gov

Design of Aggregation Behavior for Enhanced Device Performance (e.g., AIE optimization)

For many organic luminophores, aggregation in the solid state leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). However, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit enhanced emission in the aggregated state. rsc.org This property is highly desirable for solid-state devices like OLEDs.

The AIE effect in carbazole-based derivatives is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. nih.gov By preventing these non-radiative decay pathways, the radiative emission is enhanced. The design of 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole derivatives with AIE properties involves the introduction of bulky, rotatable groups. For example, functionalizing the carbazole or benzothiophene units with groups like triphenylamine (B166846) or tetraphenylethylene (B103901) can induce AIE. rsc.orgnih.gov These bulky substituents prevent close π-π stacking in the solid state, which is a common cause of ACQ, while their rotational freedom in solution allows for non-radiative decay.

Furthermore, the introduction of specific functional groups can promote the formation of particular aggregate structures, such as J-aggregates, which can be beneficial for AIE. nih.gov For instance, the presence of a cyano group attached to a vinylene moiety in indolo[3,2-b]carbazole (B1211750) derivatives was found to play a crucial role in the formation of J-type aggregates and the appearance of AIE properties. nih.gov

The mechanical properties of the aggregated state can also be tuned. Some AIE-active carbazole derivatives exhibit mechanofluorochromism, where their emission color changes upon mechanical stimuli like grinding. rsc.org This is due to the transition between crystalline and amorphous states, each having different molecular packing and, consequently, different emission properties. rsc.org

Table 2: Aggregation-Induced Emission in Carbazole Derivatives

Derivative Class Key Structural Feature Observed AIE Behavior
Carbazole-substituted ethenes Triphenylamine/Carbazole units Non-emissive in solution, highly emissive in aggregate state

Information synthesized from studies on various AIE-active carbazole derivatives. rsc.orgrsc.org

Multi-Component Systems and Blends Incorporating 7H-benzomdpi.comrsc.orgthieno[2,3-b]carbazole

In many OLED applications, 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole derivatives are used as one component in a multi-layered device structure or as part of a blended film. The performance of such systems depends critically on the interactions between the different materials.

When used as an emitter, the 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole derivative is often doped as a guest into a host material. rsc.org The host material serves to disperse the emitter molecules, preventing concentration quenching and facilitating charge transport to the emitter. rsc.org The energy levels of the host and guest must be appropriately aligned to ensure efficient energy transfer. For fluorescent emitters, the bandgap of the host should be larger than that of the guest. For phosphorescent emitters, the triplet energy of the host must be higher than that of the guest to prevent back energy transfer. rsc.org

Carbazole derivatives are frequently employed as host materials themselves due to their good hole-transporting properties and high triplet energies. rsc.org Therefore, 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole derivatives can be designed to act as hosts for other guest emitters. For instance, π-extended carbazole derivatives have been developed as host materials for green phosphorescent OLEDs, demonstrating high efficiency and long operational lifetimes. nih.gov

Blending 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole derivatives with other organic semiconductors can also be a strategy to optimize the charge transport properties of the emissive layer. By creating a blended film with both hole-transporting and electron-transporting materials, a more balanced charge injection and transport can be achieved, leading to a wider recombination zone and improved device efficiency and stability.

Predictive Models for Material Design and Discovery based on SAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for the rational design of new materials. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a molecule and its properties, such as emission wavelength, quantum yield, or biological activity.

For 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole derivatives, SAR studies involve systematically modifying the molecular structure and observing the effect on the photophysical and electronic properties. For example, a series of derivatives with different substituents at various positions on the carbazole and benzothiophene rings can be synthesized and characterized. The resulting data can be used to build a qualitative understanding of how different structural motifs influence the material's performance.

QSAR models take this a step further by using computational chemistry to calculate a range of molecular descriptors (e.g., electronic, steric, and topological) and then using statistical methods to correlate these descriptors with the observed properties. nih.gov While specific QSAR models for 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole in OLEDs are not widely reported in the literature, the principles have been applied to related heterocyclic systems for various applications. For instance, QSAR models have been developed for benzoxazole (B165842) derivatives as enzyme inhibitors, demonstrating the potential of this approach to predict the activity of new compounds before their synthesis. nih.gov

The development of predictive models for 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole derivatives would involve:

Data Set Generation: Synthesizing and characterizing a library of derivatives to obtain experimental data on their photophysical properties.

Descriptor Calculation: Using computational methods like Density Functional Theory (DFT) to calculate relevant molecular descriptors.

Model Building: Employing statistical techniques like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Testing the predictive power of the model using an external set of compounds.

Such models could significantly accelerate the discovery of new 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole-based materials with optimized properties for specific applications.

Engineering Solid-State Packing for Optimized Intermolecular Interactions

The arrangement of molecules in the solid state, or their crystal packing, has a profound impact on the material's electronic properties. nih.gov For organic semiconductors, the degree of intermolecular electronic coupling, which is determined by the distance and orientation between adjacent molecules, dictates the charge transport characteristics.

Crystal engineering of 7H-benzo mdpi.comrsc.orgthieno[2,3-b]carbazole derivatives aims to control their solid-state packing to achieve desired properties. This can be achieved through various strategies, including the introduction of specific functional groups that can direct intermolecular interactions such as hydrogen bonding and π-π stacking.

For example, the crystal structure of 2-methyl-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole reveals that the fused thieno[2,3-b]carbazole unit is essentially planar. nih.gov In the crystal, molecules are linked by C-H···O hydrogen bonds, and there are also C-H···π and offset π-π interactions. nih.gov These interactions play a crucial role in stabilizing the crystal packing. By modifying the substituents, it is possible to alter these interactions and thus tune the solid-state organization.

In another example, the crystal structure of 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, a related compound, shows that intermolecular C-H···O hydrogen bonds lead to the formation of inversion dimers. nih.gov The packing is further stabilized by C-H···π and π-π interactions, resulting in a three-dimensional supramolecular aggregation. nih.gov The presence of an ethyl or phenyl substituent can influence these packing motifs. nih.gov

Controlling the solid-state packing is not only important for charge transport but also for the emissive properties. As discussed in the context of AIE, preventing strong π-π stacking is often key to achieving high solid-state luminescence. Therefore, a key design principle is to balance the need for sufficient intermolecular electronic coupling for charge transport with the need to avoid detrimental quenching effects. This can be achieved by designing molecules with a twisted or non-planar geometry, which can disrupt close packing while still allowing for charge hopping between molecules.

Future Perspectives and Emerging Research Directions for 7h Benzo 4,5 Thieno 2,3 B Carbazole

Development of Novel Synthetic Methodologies for Complex Architectures and Polymerization

The synthesis of functionalized carbazoles and their derivatives is a rapidly evolving field, with a continuous drive towards more efficient, selective, and environmentally friendly methods. researchgate.net Future research into 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole will likely focus on developing novel synthetic strategies to create more complex molecular architectures and to facilitate polymerization.

Methodologies such as transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have been instrumental in constructing carbazole-based polymers. rsc.orgpennylane.ai Recent advancements include the use of bimetallic nanoparticles (e.g., Pd-Cu) immobilized on reduced graphene oxide as highly efficient and recyclable catalysts for these reactions. fau.eu Such approaches offer improved yields and sustainability for the synthesis of conjugated carbazole (B46965) derivatives. Further exploration of C-H bond activation and annulation reactions, which allow for the direct formation of carbazole rings from readily available starting materials, represents a promising avenue for more atom-economical syntheses. nih.gov For instance, palladium-catalyzed intramolecular C-H amination and gold-catalyzed double benzannulation are powerful tools for constructing functionalized carbazoles. nih.gov

The polymerization of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole and its derivatives is crucial for their application in thin-film devices. Electrochemical polymerization is a widely used technique for creating thin films of carbazole-based polymers. researchgate.net Future work could explore controlled polymerization techniques to produce polymers with well-defined molecular weights and low polydispersity, which are critical for optimizing device performance. The development of donor-acceptor copolymers incorporating the 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole unit could lead to materials with tailored optical and electronic properties for specific applications. researchgate.net

Exploration of Advanced Device Architectures Utilizing 7H-benzoresearchgate.netfau.euthieno[2,3-b]carbazole

The inherent photophysical properties of carbazole derivatives make them prime candidates for a variety of organic electronic devices. rsc.org Future research will undoubtedly focus on integrating 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole into increasingly sophisticated device architectures to enhance their performance and efficiency.

In the realm of Organic Light-Emitting Diodes (OLEDs) , derivatives of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole could be explored as multifunctional materials, serving as hosts for phosphorescent emitters, as thermally activated delayed fluorescence (TADF) emitters, or as deep-blue emitters. tandfonline.comnih.gov The development of dendrimeric structures with a 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole core could lead to solution-processable materials for large-area, low-cost OLED fabrication. researchgate.net

For Organic Photovoltaics (OPVs) , this compound and its polymeric derivatives are promising as donor materials in bulk heterojunction solar cells. researchgate.netrsc.org The combination of the electron-donating carbazole and the fused thiophene (B33073) unit can be strategically utilized to tune the HOMO and LUMO energy levels for efficient charge separation and transport. Future work could involve the design of copolymers that exhibit improved open-circuit voltages and processability. rsc.org Furthermore, their potential as hole-transporting materials (HTMs) in Perovskite Solar Cells (PSCs) is a burgeoning area of research, where their high hole mobility and stability could contribute to more efficient and durable devices. researchgate.netnih.gov

In Dye-Sensitized Solar Cells (DSSCs) , thieno[2,3-a]carbazole-based dyes have already demonstrated high power conversion efficiencies. rsc.orgelsevierpure.com Designing and synthesizing novel dyes based on the 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole scaffold could lead to even better photovoltaic performance by optimizing their light-harvesting capabilities and electron injection efficiencies. arxiv.orgmdpi.com

A summary of potential device applications and relevant research findings is presented in the table below.

Device TypePotential Role of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazoleKey Research Findings in Related Materials
OLEDsHost material, TADF emitter, Blue emitterCarbazole derivatives are effective as hosts and emitters in OLEDs. tandfonline.comnih.gov Dendrimeric carbazoles enable solution processing. researchgate.net
OPVsDonor material in bulk heterojunctionsCarbazole-based polymers show good power conversion efficiencies. researchgate.netrsc.org
PSCsHole-transporting material (HTM)Carbazole-based SAMs are effective HTMs in PSCs. researchgate.net
DSSCsSensitizer dyeThieno[2,3-a]carbazole dyes achieve high efficiencies. rsc.orgelsevierpure.com

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The interface between organic and inorganic materials is a critical area for developing next-generation electronic and optoelectronic devices. The integration of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole into hybrid organic-inorganic materials offers a promising route to enhance device performance and stability.

One key area of exploration is the use of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole derivatives to form self-assembled monolayers (SAMs) on inorganic surfaces. For example, carbazole-based SAMs containing phosphonic acid anchoring groups have been shown to be effective hole-transporting layers in perovskite solar cells and organic solar cells. researchgate.net These ultrathin layers can improve the energy level alignment at the interface, reduce interfacial recombination, and enhance charge extraction.

Furthermore, the incorporation of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole into hybrid perovskite structures themselves is an intriguing possibility. While lead-based organic-inorganic hybrid perovskites have shown remarkable efficiencies, their stability remains a challenge. nih.gov Designing novel perovskite structures that incorporate robust organic cations like derivatives of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole could potentially lead to materials with enhanced thermal and environmental stability.

Another emerging area is the development of hybrid materials based on quantum dots (QDs) and conjugated organic molecules. Carbene-based materials, which share some electronic characteristics with carbazoles, have been used as ligands for quantum dots in solar cells to improve charge transfer mechanisms. nih.gov Functionalized 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole could be designed to passivate the surface of QDs, reducing defects and enhancing their photoluminescence quantum yield for applications in displays and lighting.

Machine Learning and Artificial Intelligence for Material Discovery and Optimization

The vast chemical space of possible derivatives of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole makes traditional trial-and-error approaches to material discovery time-consuming and expensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and optimization of organic electronic materials. frontiersin.orgnih.gov

Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing databases of organic molecules to generate novel chemical structures with desired properties. frontiersin.org These models can be guided by a utility function that encodes specific target properties, such as high charge carrier mobility or a specific bandgap, to explore the chemical space around 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole and propose new, promising derivatives. frontiersin.org

Predictive ML models, based on algorithms like random forests and gradient boosting, can be trained to predict the properties of new molecules based on their structure. nih.gov This allows for high-throughput virtual screening of large libraries of candidate molecules, identifying the most promising candidates for synthesis and experimental characterization. researchgate.net For instance, ML models can be developed to predict the absorption and emission spectra of new 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole derivatives, significantly speeding up the discovery of new materials for OLEDs and solar cells. nih.gov

While the direct application of ML to 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole is still in its early stages, the methodologies developed for other organic electronic materials provide a clear roadmap for future research. rsc.org The key to success will be the generation of high-quality, comprehensive datasets of the properties of carbazole and thieno-carbazole derivatives to train accurate and reliable ML models.

Scale-Up and Industrial Production Considerations for Commercial Viability

For any new material to have a real-world impact, its synthesis must be scalable and economically viable. The commercial availability of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole from suppliers who can handle both R&D and large-scale industrial production is a positive indicator of its potential for commercialization. fau.euresearchgate.net

Future research in this area should focus on developing synthetic routes that are amenable to industrial scale-up. This includes prioritizing one-pot syntheses, minimizing the number of purification steps, and using readily available and inexpensive starting materials. nih.gov The development of catalytic systems that are not only efficient but also recyclable, such as the palladium on carbon (Pd/C) or magnetically recoverable nanocatalysts, is crucial for reducing production costs and environmental impact. frontiersin.orgacs.org

Furthermore, process optimization will be key. This involves studying the effects of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity while minimizing energy consumption and waste generation. Continuous flow chemistry is another promising technology that can offer better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes.

The table below summarizes key considerations for the industrial production of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole and its derivatives.

ConsiderationFuture Research Direction
Synthetic RouteDevelopment of one-pot reactions, use of inexpensive starting materials.
CatalysisExploration of recyclable and highly efficient catalysts (e.g., heterogeneous catalysts, nanocatalysts).
Process TechnologyInvestigation of continuous flow chemistry for improved control and scalability.
Purity and YieldOptimization of reaction conditions to maximize product purity and yield.

Environmental Sustainability in Synthesis and Application of 7H-benzoresearchgate.netfau.euthieno[2,3-b]carbazole

As the field of organic electronics grows, so does the importance of ensuring that these technologies are environmentally sustainable throughout their entire lifecycle. fau.eufau.eu Future research on 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole must therefore consider the environmental impact of its synthesis, use, and end-of-life.

The development of "greener" synthetic methodologies is a key priority. This includes the use of less hazardous solvents, renewable starting materials, and catalytic systems that operate under milder conditions and can be recycled. researchgate.net For example, recent studies have shown the potential of using palladium on biochar as a green catalyst for carbazole synthesis and employing visible-light-induced reactions to avoid harsh conditions. frontiersin.orgnih.gov Lewis acid-catalyzed reactions that proceed under mild conditions and produce water as a byproduct are also a step towards more sustainable synthesis. rsc.org

Life cycle assessment (LCA) is a valuable tool for evaluating the environmental footprint of organic electronic devices. researchgate.netgetenviropass.com Future LCAs of devices incorporating 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole will be necessary to identify environmental hotspots in the production process and to guide the development of more sustainable alternatives. This includes considering the energy and materials required for synthesis, device fabrication, and encapsulation. fau.eu

Designing for recyclability is another critical aspect of sustainability. For organic electronic devices, this means developing architectures and materials that can be easily dismantled and where the valuable organic components can be recovered and reused. Research into recyclable conjugated polymers, for instance, based on dynamic covalent bonds, offers a promising direction. acs.org While not yet applied to thieno-carbazoles, this concept could be a key focus for future research to create a circular economy for organic electronics. researchgate.net

Unexplored Applications in Emerging Technologies (e.g., quantum computing components, smart materials)

While the primary focus for 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole has been on organic electronics, its unique properties suggest potential in a range of other emerging technologies.

Quantum Computing: The precise control of electronic states is fundamental to quantum computing. Recent research has explored the use of quantum computing algorithms to study the excited states of phenylsulfonyl-carbazole compounds for TADF applications. researchgate.netibm.com This indicates that carbazole-based molecules with well-defined electronic structures could be of interest as components in quantum computing, for example, as molecular qubits or in the development of materials for quantum sensing. The strong electronic coupling and rigid structure of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole could be advantageous for maintaining quantum coherence.

Smart Materials: The responsiveness of the electronic properties of conjugated molecules to external stimuli makes them ideal candidates for smart materials. For instance, a thieno[2,3-a]carbazole-based probe has been developed for the colorimetric and fluorescent sensing of metal ions like Fe³⁺, Cu²⁺, and Hg²⁺. researchgate.net This suggests that derivatives of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole could be designed as highly sensitive and selective chemical sensors. Furthermore, its potential biocompatibility, a feature of many carbazole derivatives, opens doors for applications in bio-sensing and medical diagnostics. acs.org

Thermoelectric Materials: Organic thermoelectric materials, which can convert waste heat into electricity, are a key area of research for sustainable energy harvesting. Poly(2,7-carbazole) and poly(indolo[3,2-b]carbazole) derivatives have been investigated for their thermoelectric properties. tandfonline.com The rigid, conjugated structure of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole could lead to polymers with the necessary high electrical conductivity and low thermal conductivity for efficient thermoelectric performance. researchgate.netresearchgate.net

Biological Applications: Carbazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The fused thieno-carbazole scaffold of 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole could be a novel pharmacophore for the development of new therapeutic agents. For example, derivatives of the related 5,6,7,8-tetrahydrobenzo researchgate.netfau.euthieno[2,3-d]pyrimidine have been identified as potent microtubule targeting agents with anticancer activity. nih.gov Similarly, thienobenzo-thiazoles have shown potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov

The exploration of these and other yet-to-be-imagined applications will ensure that 7H-benzo researchgate.netfau.euthieno[2,3-b]carbazole remains a compound of significant scientific and technological interest for years to come.

Addressing Challenges in Device Longevity and Stability

The long-term operational stability of organic electronic devices is a critical factor for their commercial viability. For devices incorporating 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole, ensuring robust performance over extended periods is paramount. The inherent rigidity of the fused-ring structure of benzothienocarbazole derivatives contributes to good thermal stability, a crucial attribute for device longevity. rsc.org However, like many organic materials, it is susceptible to degradation under various operational stressors.

Key challenges to the longevity of devices based on carbazole derivatives, which are likely relevant to 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole, include:

Photochemical Degradation: Exposure to ambient light, particularly in the presence of oxygen and moisture, can lead to the formation of quenching sites and non-radiative recombination centers within the material, thereby diminishing device efficiency over time.

Electrochemical Instability: The stability of the material in its charged state (as radical cations and anions) during device operation is crucial. researchgate.net Degradation can occur through irreversible electrochemical reactions, leading to the formation of charge traps and a decline in performance. For some carbazole-based systems, dissociation of chemical bonds, such as the C-N bond, in the anionic state has been identified as a potential degradation pathway. researchgate.net

Morphological Instability: The amorphous or crystalline nature of the thin film can change over time, especially under thermal stress. Such morphological changes can affect charge transport pathways and interfacial contacts, leading to device failure. The good film-forming properties of many carbazole derivatives are advantageous in this regard. mdpi.com

Future research should focus on strategies to mitigate these degradation pathways. This includes the strategic design of molecular derivatives of 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole with enhanced intrinsic stability, the development of advanced encapsulation techniques to protect devices from environmental factors, and the optimization of device architecture to minimize stress on the active material.

ChallengePotential Mitigation Strategies
Photochemical DegradationIntroduction of sterically hindering groups to prevent photo-oxidation; Development of advanced UV-blocking and moisture-barrier encapsulation layers.
Electrochemical InstabilityMolecular design to stabilize radical ion states; Use of appropriate charge transport and blocking layers to control charge accumulation.
Morphological InstabilityAnnealing protocols to create stable film morphologies; Blending with stabilizing polymer matrices.

Advanced Characterization Techniques for In-Situ Device Analysis

To understand and ultimately overcome the degradation mechanisms affecting devices based on 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole, it is essential to probe the material's behavior within a functioning device in real-time. Advanced in-situ and operando characterization techniques are indispensable tools for this purpose, providing insights into the dynamic changes in the material's structural, electronic, and photophysical properties during operation.

Emerging research directions in this area include:

Operando Spectroscopy: Techniques such as operando UV-Vis absorption, photoluminescence, and Raman spectroscopy can monitor changes in the electronic structure and molecular vibrations of 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole as the device is running. This can help identify the formation of degradation products or changes in molecular conformation.

In-Situ X-ray and Electron-Based Techniques: Techniques like in-situ X-ray diffraction (XRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) can track changes in the crystallinity and molecular packing of the material during thermal or electrical stress. In-situ transmission electron microscopy (TEM) can provide even higher resolution imaging of morphological changes.

The data obtained from these advanced characterization techniques will be instrumental in building a comprehensive model of device degradation. This knowledge will, in turn, guide the rational design of more robust and long-lasting organic electronic devices based on 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole.

TechniqueInformation GainedRelevance to 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole Devices
Operando UV-Vis/PL SpectroscopyChanges in electronic absorption and emission, indicating chemical degradation or state-filling.Monitoring the health of the active layer and identifying degradation pathways.
In-Situ Atomic Force Microscopy (AFM)Evolution of thin-film morphology, roughness, and phase separation.Understanding how operational stress affects the physical structure of the device.
In-Situ Kelvin Probe Force Microscopy (KPFM)Real-time mapping of surface potential and charge distribution.Correlating local electronic properties with performance and degradation hotspots.
In-Situ X-ray Scattering (GIWAXS/XRD)Changes in molecular packing, orientation, and crystallinity.Assessing the morphological stability of the 7H-benzo nih.govresearchgate.netthieno[2,3-b]carbazole film.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.